Hop, Humulus lupulus, ext.
Description
Significance of Humulus lupulus as a Source of Specialized Metabolites in Scientific Inquiry
Humulus lupulus is a rich source of specialized secondary metabolites, which are compounds not required for the plant's primary growth and development but are crucial for environmental interaction and defense. researchgate.netnih.gov The scientific significance of hop extract lies in three principal classes of these compounds: bitter acids, prenylated flavonoids, and essential oils. mmsl.czmdpi.com
Bitter Acids: These are acylphloroglucinol derivatives divided into two main series: α-acids (humulones) and β-acids (lupulones). researchgate.netnih.gov The α-acids, which include humulone (B191422), cohumulone (B117531), and adhumulone, are known for isomerizing into iso-α-acids during heating, a process central to the bitterness of beer. mmsl.cz The β-acids consist of analogues like lupulone (B1675512), colupulone, and adlupulone. researchgate.net Beyond brewing, these acids are investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. researchgate.netnih.govdoaj.org
Prenylflavonoids: This group of polyphenolic compounds is particularly noteworthy because the attachment of a prenyl group often enhances biological activity. fruit-technology.ro The most abundant prenylflavonoid in hops is the chalcone (B49325) xanthohumol (B1683332). nih.govmdpi.com Other significant compounds in this class include its isomerization product, isoxanthohumol (B16456), and the potent phytoestrogen 8-prenylnaringenin (B1664708). fruit-technology.roresearchgate.net The unique structures and potent bioactivities of these compounds make them a major focus of phytochemical and pharmacological research. nih.govnih.gov
Essential Oils: The volatile fraction of hop extract is composed of a complex mixture of terpenes and sesquiterpenes, with over 1,000 compounds identified. mdpi.commdpi.com Key components include the monoterpene β-myrcene and the sesquiterpenes α-humulene and β-caryophyllene. mdpi.comnih.gov These compounds contribute to the characteristic aroma of hops and are also studied for their individual biological effects, such as antimicrobial and sedative properties. researchgate.netnih.gov
The unique chemical diversity within hop extracts, particularly the presence of compounds found in few other plant species, establishes Humulus lupulus as a valuable subject for natural product chemistry and drug discovery research. nih.govresearchgate.net
Table 1: Major Classes of Specialized Metabolites in Humulus lupulus
| Class | Key Compounds | Primary Location in Plant |
|---|---|---|
| Bitter Acids (Acylphloroglucinols) | α-Acids (Humulone, Cohumulone, Adhumulone) β-Acids (Lupulone, Colupulone, Adlupulone) | Lupulin glands of female cones. mmsl.czmdpi.com |
| Prenylflavonoids (Polyphenols) | Xanthohumol, Isoxanthohumol, 8-Prenylnaringenin, 6-Prenylnaringenin (B1664697) | Lupulin glands of female cones. researchgate.netnih.gov |
| Essential Oils (Terpenoids) | β-Myrcene, α-Humulene, β-Caryophyllene, Linalool (B1675412), Geraniol | Lupulin glands of female cones. researchgate.netjst.go.jp |
Historical Context of Academic Investigations into Hop Compounds
The use of hops has a long history, initially as a preservative in beer due to its antimicrobial properties, a fact that classified the plant as a source of biologically active compounds long before modern scientific investigation. mmsl.czresearchgate.net The formal academic study of hop chemistry began to take shape in the 19th century.
Early Discoveries (19th Century): The first hop oil fractions were obtained via steam distillation in 1819. cibd.org.uk Towards the end of the century, the first specific aroma compounds, including myrcene (B1677589) and humulone, were identified. cibd.org.uk
Mid-20th Century Revolution: The 1950s marked a period of pioneering research that significantly advanced the understanding of hop chemistry, revolutionizing its application in the brewing industry. researchgate.net This era saw the development of more sophisticated analytical techniques, allowing for better separation and identification of the complex mixtures of compounds in hop extracts. In 1966, researchers using capillary column chromatography were able to resolve approximately 100 different components of hop oil. cibd.org.uk
Identification of Bioactive Principles: While the sedative effects of hops were known in traditional medicine, it was in 1980 that academic research identified a key compound responsible for this activity: 2-methyl-3-buten-2-ol, a volatile alcohol formed from the degradation of humulones and lupulones during storage. nih.gov Investigations into the bittering principles led to a detailed understanding of the α-acids and their isomerization to iso-α-acids. mmsl.cz The discovery of xanthohumol and later the highly potent phytoestrogen 8-prenylnaringenin in the late 20th century opened new avenues of pharmacological research beyond brewing science. hopothecary.co.ukresearchgate.net
This historical progression demonstrates a shift from a purely practical application in brewing to a detailed, molecular-level investigation of the plant's constituents and their potential for broader therapeutic use.
Current Research Frontiers in Humulus lupulus Phytochemistry and Biological Mechanisms
Contemporary research on Humulus lupulus extract is characterized by a deep dive into the mechanisms of action of its bioactive compounds and the exploration of its full phytochemical potential using advanced technologies.
Pharmacological Investigations: A major frontier is the investigation of hop compounds for therapeutic applications. Research has demonstrated that bitter acids and prenylflavonoids possess a wide range of effects in vitro and in vivo. nih.govacs.org Studies are actively exploring their potential against metabolic disorders, with hop bitter acids showing promise in areas related to diabetes and metabolic syndrome. nih.gov The anticancer properties of xanthohumol are a significant area of focus, with studies showing it can inhibit cell proliferation and induce apoptosis in various cancer cell lines. nih.govmdpi.comacs.org
Mechanistic Studies: Researchers are moving beyond observing effects to understanding how these compounds work at a molecular level. For instance, studies have shown that hop compounds can modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, PI3K-Akt, and ERK1/2. nih.govresearchgate.net The phytoestrogen 8-prenylnaringenin is being studied for its interaction with estrogen receptors, while 6-prenylnaringenin has been identified as an agonist for the aryl hydrocarbon receptor (AhR). nih.gov There is also significant interest in how intestinal microbiota can transform hop compounds, such as the conversion of isoxanthohumol into the more potent 8-prenylnaringenin. researchgate.net
Expanded Phytochemical Profiling: Research is no longer limited to the female cones. Scientists are now characterizing the specialized metabolites in other parts of the plant, such as the leaves, stems, and rhizomes, and finding that they contain unique profiles of bioactive compounds. mdpi.comresearchgate.net For example, leaf extracts have shown significant anti-oomycete activity. mdpi.comresearchgate.net Furthermore, there is growing interest in wild hop varieties, such as Humulus lupulus ssp. lupuloides and neomexicanus, which contain different or higher concentrations of certain compounds, like xanthogalenol (B1257378) and 4'-O-methylxanthohumol, compared to commercial cultivars. frontiersin.orgresearchgate.netnih.gov
Advanced Analytical and Biotechnological Approaches: The use of modern analytical techniques like UHPLC-UV–MS and GC-MS allows for more precise characterization of the complex chemical makeup of various hop extracts. mdpi.commdpi.com Concurrently, there is increasing research into the biosynthesis of hop bitter acids, with efforts to develop microbial factories for the heterologous biosynthesis of specific high-value compounds. nih.gov
These frontiers highlight a dynamic and expanding field of research, aiming to unlock the full potential of the diverse biomolecules found in Humulus lupulus.
Table 2: Selected Bioactive Compounds from Humulus lupulus and Their Investigated Biological Mechanisms
| Compound | Class | Investigated Biological Mechanism |
|---|---|---|
| Xanthohumol | Prenylflavonoid (Chalcone) | Exhibits potential anticancer activity by inhibiting cell proliferation, inducing apoptosis, and suppressing the expression of iNOS. mdpi.comacs.orgresearchgate.net |
| 8-Prenylnaringenin (8-PN) | Prenylflavonoid (Flavanone) | Acts as a potent phytoestrogen by binding to estrogen receptors. researchgate.netnih.gov |
| 6-Prenylnaringenin (6-PN) | Prenylflavonoid (Flavanone) | Shows agonistic properties at the aryl hydrocarbon receptor (AhR). nih.gov |
| Humulones (α-Acids) | Bitter Acid | Induce apoptosis in cancer cells through caspase cascades; exhibit antimicrobial activity against Gram-positive bacteria. mdpi.comtci-thaijo.org |
| Lupulones (β-Acids) | Bitter Acid | Demonstrate strong antimicrobial activity; exhibit anti-inflammatory and potential anticancer effects. researchgate.netdoaj.org |
| Isoxanthohumol | Prenylflavonoid (Flavanone) | Serves as a precursor to 8-PN via metabolic activation by intestinal microbiota; inhibits cytochrome P450 enzymes. researchgate.netnih.gov |
| 2-methyl-3-buten-2-ol | Volatile Alcohol | Increases the activity of the neurotransmitter γ-aminobutyric acid (GABA), inhibiting the central nervous system. nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(3-methylbutanoyl)-4,6,6-tris(3-methylbut-2-enyl)cyclohexa-2,4-dien-1-one;(4E,8E)-4,8-dimethylbicyclo[7.2.0]undeca-1,4,8-triene;3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpent-1-en-2-yl)cyclohexa-2,4-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4.C22H32O4.C13H18/c1-16(2)9-10-20-23(28)22(21(27)15-19(7)8)25(30)26(24(20)29,13-11-17(3)4)14-12-18(5)6;1-13(2)8-9-17-19(23)18(16(7)12-15(5)6)21(25)22(26,20(17)24)11-10-14(3)4;1-10-4-3-5-11(2)13-9-8-12(13)7-6-10/h9,11-12,19,28-29H,10,13-15H2,1-8H3;8,10,15,23-24,26H,7,9,11-12H2,1-6H3;4,7H,3,5-6,8-9H2,1-2H3/b;;10-4+,12-7?,13-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBPYVSLWNDPQ-HCLWIVLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC2=CCC(=CCC1)C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\2/CCC2=CC/C(=C/CC1)/C.CC(C)CC(=C)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O.CC(C)CC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H88O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
8060-28-4 | |
| Record name | Hop, Humulus lupulus, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Phytochemical Landscape of Humulus Lupulus Extracts
Major Classes of Bioactive Compounds in Humulus lupulus
The primary bioactive constituents of Humulus lupulus can be categorized into three main groups: bitter acids, prenylated flavonoids, and essential oils. nih.gov Additionally, a significant variety of general phenolic compounds and polyphenols contribute to the plant's chemical makeup. mdpi.com
Bitter Acids: Humulones (α-acids) and Lupulones (β-acids)
The characteristic bitterness of hops is primarily attributed to a group of compounds known as bitter acids, which are prenylated phloroglucinol (B13840) derivatives. scielo.br These are broadly classified into two main types: α-acids (humulones) and β-acids (lupulones). researchgate.netnih.gov Both classes consist of several congeners that differ in the structure of their acyl side chains. scielo.brresearchgate.net
The principal α-acids are humulone (B191422), cohumulone (B117531), and adhumulone. scielo.br These compounds are of significant interest in brewing as they isomerize during the boiling process to form iso-α-acids, which are more soluble and are the main contributors to the bitter taste of beer. wikipedia.orgstonebrewing.com The β-acids include lupulone (B1675512), colupulone, and adlupulone. scielo.br While less soluble and contributing less to the initial bitterness, β-acids and their oxidative derivatives can influence the flavor profile as beer ages. scielo.br The soft resins of hop cones, which contain these bitter acids, typically constitute 10-25% of the dried weight. mdpi.com
**Table 1: Major Bitter Acids in *Humulus lupulus***
| Class | Compound Name |
|---|---|
| α-Acids (Humulones) | Humulone |
| Cohumulone | |
| Adhumulone | |
| β-Acids (Lupulones) | Lupulone |
| Colupulone | |
| Adlupulone |
Prenylated Flavonoids: Xanthohumol (B1683332), Isoxanthohumol (B16456), and Prenylnaringenins
Humulus lupulus is a unique source of a variety of prenylated flavonoids, which are flavonoids with one or more isoprenoid side-chains. tbzmed.ac.irbioactivetech.pl This prenyl group enhances their lipophilicity and biological activity. tbzmed.ac.ir The most prominent prenylated flavonoid in hops is xanthohumol, a chalcone (B49325) that can comprise 0.1–1% of the dry weight of hop cones. bioactivetech.plmdpi.com
During the brewing process, xanthohumol can be isomerized to isoxanthohumol. nih.gov Isoxanthohumol, in turn, can be demethylated to form 8-prenylnaringenin (B1664708), a potent phytoestrogen. nih.gov Other significant prenylated flavonoids found in hop extracts include 6-prenylnaringenin (B1664697) and desmethylxanthohumol. tbzmed.ac.irtbzmed.ac.ir These compounds have garnered considerable scientific attention for their potential biological effects. nih.govnih.gov
**Table 2: Key Prenylated Flavonoids in *Humulus lupulus***
| Compound Name | Class | Precursor(s) |
|---|---|---|
| Xanthohumol | Chalcone | Chalconaringenin |
| Isoxanthohumol | Flavanone | Xanthohumol |
| 8-Prenylnaringenin | Flavanone | Isoxanthohumol, Desmethylxanthohumol |
| 6-Prenylnaringenin | Flavanone | - |
Essential Oils: Monoterpenes and Sesquiterpenes (e.g., Myrcene (B1677589), Humulene (B1216466), Caryophyllene)
The essential oil fraction of hops is responsible for their characteristic aroma and flavor. charlesfaram.comhebmu.edu.cn This complex mixture, which can contain up to 1,000 different compounds, is dominated by terpenes, particularly monoterpenes and sesquiterpenes. hebmu.edu.cn The total oil content can vary from 0.5 to 3 ml per 100g of hops. charlesfaram.com
The four major components of the essential oil are myrcene, humulene, caryophyllene (B1175711), and farnesene, which together can account for 60-80% of the total oil content in many varieties. charlesfaram.com
Myrcene , a monoterpene, is often the most abundant, sometimes exceeding 50% of the total oil. duke25hops.combeerandbrewing.com It is known for its pungent, green, and herbaceous aroma. beerandbrewing.com
Humulene , a sesquiterpene, contributes woody and spicy notes and is a key component of the "hoppy" aroma. stonebrewing.comduke25hops.com
Caryophyllene , another sesquiterpene, provides spicy and earthy notes. stonebrewing.com
Other important volatile compounds include linalool (B1675412) and geraniol, which contribute floral notes. hebmu.edu.cnduke25hops.com The specific composition of the essential oil varies significantly between different hop cultivars. hebmu.edu.cn
**Table 3: Major Essential Oil Components in *Humulus lupulus***
| Class | Compound Name | Typical Aroma Contribution |
|---|---|---|
| Monoterpenes | Myrcene | Green, resinous, citrus, fruity duke25hops.com |
| Linalool | Floral, sedative duke25hops.com | |
| Geraniol | Floral duke25hops.com | |
| Sesquiterpenes | Humulene | Woody, spicy duke25hops.com |
| Caryophyllene | Woody, peppery, herbal duke25hops.com | |
| Farnesene | Fresh, green, floral duke25hops.com |
General Phenolic Compounds and Polyphenols
Beyond the specific classes of bitter acids and prenylated flavonoids, hops are also a rich source of a wide range of other phenolic and polyphenolic compounds. mdpi.comdigitellinc.com These contribute to the antioxidant properties of hop extracts and can influence the flavor and stability of beer. digitellinc.com Polyphenols can constitute up to 14% of the dry weight of hop cones and are found predominantly in the bracts. mdpi.com
This diverse group includes:
Flavonols: Such as quercetin (B1663063) and kaempferol (B1673270), often present as glycosides like rutin (B1680289) (quercetin-3-O-rutinoside) and kaempferol-3-O-glucoside. digitellinc.commdpi.commdpi.com
Flavan-3-ols: Including (+)-catechin and (-)-epicatechin. mdpi.comnih.gov
Phenolic Acids: Derivatives of both benzoic and cinnamic acids, such as gallic acid, protocatechuic acid, p-coumaric acid, and ferulic acid. nih.govnih.gov
Proanthocyanidins: Which are polymers of flavan-3-ol (B1228485) units. nih.gov
The concentration and profile of these phenolic compounds can vary significantly depending on the hop cultivar, growing conditions, and processing methods. mdpi.comnih.gov
Minor Constituents and Emerging Compound Classes in Hop Extracts
Phytochemical screenings have revealed the presence of various other classes of compounds, including tannins, saponins (B1172615), alkaloids, and steroids, although their presence and abundance can be variable. researchgate.netzenodo.org For instance, some studies report flavonoids and saponins as abundantly present, with alkaloids and steroids being moderately present. zenodo.org
Within the major classes, there are also numerous less abundant analogues. For example, in addition to the main α- and β-acids, there are also pre- and post-humulone and -lupulone derivatives. mdpi.comnih.gov Similarly, at least 13 other chalcones related to xanthohumol have been identified, though they are present at much lower concentrations. bioactivetech.pl Oxidation products of bitter acids, such as humulinones and hulupones, are also formed during storage and processing. scielo.br The chalcone α,β-dihydroxanthohumol has also been identified as a minor component. acs.org
Distribution of Specialized Metabolites within Humulus lupulus Tissues and Developmental Stages
The biosynthesis and accumulation of the major phytochemicals in Humulus lupulus are highly regulated and compartmentalized, varying significantly between different plant tissues and developmental stages. nih.govoup.com
The primary site for the production of bitter acids, essential oils, and prenylated flavonoids is the lupulin glands, which are glandular trichomes found on the female hop cones. nih.govresearchgate.netbiorxiv.org These yellowish glands are most concentrated on the bracts and bracteoles of the cones. nih.govnih.gov
While the cones, and specifically the lupulin glands, are the richest source of these specialized metabolites, other parts of the plant also contain these compounds, albeit at lower concentrations. nih.govfrontiersin.org
Leaves: Contain low but detectable levels of bitter acids, terpenes, xanthohumol, and flavonols. nih.gov Glandular trichomes are present on the leaf surfaces, particularly the underside of young leaves. nih.govbioactivetech.pl Leaves can be a significant source of flavonol glycosides, such as quercetin and kaempferol derivatives, with concentrations sometimes exceeding those in the cones for certain cultivars. mdpi.comfrontiersin.org
Stems and Roots: Phenolic compounds, including flavonoids and phenolic acids, have also been identified in the stalks and roots of the hop plant. mdpi.commdpi.com
Male Inflorescences: Also contain bitter acids and prenylated flavonoids, but at lower concentrations than female inflorescences. frontiersin.org
The concentration of these metabolites is also temporally regulated. The composition of essential oils, for example, changes as the hop cone matures; oxygenated compounds and sesquiterpenes like humulene and caryophyllene appear first, followed by the monoterpene myrcene, whose concentration increases with ripeness. hebmu.edu.cnbeerandbrewing.com The accumulation of bitter acids and essential oils generally increases as the cone matures. frontiersin.org Gene expression studies have confirmed that the genes responsible for the biosynthesis of these valuable secondary metabolites are most active in the lupulin glands of mature cones compared to other tissues like leaves. nih.govoup.com
Concentration in Glandular Trichomes (Lupulin Glands)
The primary sites for the synthesis and storage of key secondary metabolites in hop cones are the glandular trichomes, commonly known as lupulin glands. researchgate.netmdpi.comtandfonline.com These small, yellow, resinous glands are densely populated on the inner surfaces of the bracts and bracteoles of the female cone. nih.govmdpi.com They function as sophisticated biochemical factories, producing and sequestering a diverse range of compounds that define the quality and character of the hop. nih.govtandfonline.com
The main classes of phytochemicals that accumulate in high concentrations within the lupulin glands are bitter acids, essential oils (terpenoids), and prenylflavonoids. nih.govnih.govunt.edu
Bitter Acids: These compounds, which include α-acids (such as humulone, cohumulone, and adhumulone) and β-acids (such as lupulone, colupulone, and adlupulone), are the principal bittering agents in hops. beerandbrewing.comnih.gov Research has shown that the concentration of these acids is significantly higher in the lupulin glands compared to the whole hop cone. For instance, studies have reported α-acid content in lupulin glands ranging from 9.41% to 33.05% of fresh weight, while β-acid content can range from 10.45% to 36.93%. researchgate.netresearchgate.net The ratio of α- to β-acids is a critical quality parameter and varies among different hop cultivars. nih.gov
Essential Oils: The characteristic aroma of hops is derived from a complex mixture of volatile compounds, primarily mono- and sesquiterpenes, which can constitute 0.5% to 3% of the whole hop cone by volume/weight. nih.govmdpi.com The major terpene components found in high concentrations in the lupulin glands include myrcene, α-humulene, and β-caryophyllene. nih.govbeerandbrewing.comresearchgate.net These compounds are synthesized by specific enzymes, such as myrcene synthase and caryophyllene/humulene synthase, which are highly active in the glandular trichomes. nih.govnih.gov
Prenylflavonoids: Lupulin glands are also the primary site for the accumulation of a unique class of flavonoids known as prenylflavonoids. nih.govnih.gov Xanthohumol is the most abundant of these, and it serves as a precursor for other important prenylflavonoids like isoxanthohumol and 8-prenylnaringenin. nih.govnih.govnih.gov The concentration of xanthohumol in lupulin glands can be substantial, with studies reporting levels of up to 2.38% of fresh weight. researchgate.netresearchgate.net
Table 1: Concentration of Key Phytochemicals in Hop Lupulin Glands
| Compound Class | Specific Compounds | Concentration Range in Lupulin Glands (% Fresh Weight) | Reference |
|---|---|---|---|
| α-Acids | Humulone, Cohumulone, Adhumulone | 9.41% - 33.05% | researchgate.net, researchgate.net |
| β-Acids | Lupulone, Colupulone, Adlupulone | 10.45% - 36.93% | researchgate.net, researchgate.net |
| Prenylflavonoids | Xanthohumol, Desmethylxanthohumol | 0.66% - 2.38% (Xanthohumol) | researchgate.net, researchgate.net |
| Essential Oils | Myrcene, α-Humulene, β-Caryophyllene | Major components of the 0.5% - 3% total essential oil in cones | nih.gov, mdpi.com |
Occurrence in Other Plant Tissues (e.g., Leaves, Bracts)
While the lupulin glands of the female cones are the primary reservoirs of secondary metabolites, these compounds are also present in other parts of the Humulus lupulus plant, albeit at significantly lower concentrations. nih.govnih.gov
Leaves: Hop leaves contain detectable, yet low, levels of bitter acids and prenylflavonoids such as xanthohumol. mdpi.comnih.govnih.gov The concentration of these compounds in leaves is generally much lower than in the cones. nih.gov For example, the total polyphenol content in hop cones has been found to be up to ten times greater than in the leaves. nih.gov Hop leaves also contain volatile compounds, but in much smaller quantities (less than 0.05%) compared to the cones. nih.gov The leaves are, however, a source of various flavonol glycosides, including derivatives of quercetin and kaempferol. frontiersin.orgnih.gov Some studies have identified specific acylated flavonol derivatives in leaves that could serve as chemotaxonomic markers. frontiersin.orgnih.gov
Bracts: The bracts, which are the leaf-like structures that make up the cone, also contain secondary metabolites. mmsl.cz While the lupulin glands are concentrated on the bracteoles (the structures subtending the flowers), the bracts themselves have a lower density of these glands. mmsl.cz The bracts do contain polyphenols, and along with the seeds, are considered a location for flavonoids (excluding prenylflavonoids). ipb.ptmdpi.com
The presence of these compounds in various plant tissues suggests a systemic, though highly compartmentalized, biosynthesis and distribution throughout the hop plant.
Table 2: Comparison of Phytochemical Occurrence in Different Humulus lupulus Tissues
| Compound Class | Lupulin Glands (Cones) | Leaves | Bracts | Reference |
|---|---|---|---|---|
| Bitter Acids (α & β) | High Concentration | Low to Detectable Levels | Present, but lower than glands | researchgate.net, researchgate.net, nih.gov, nih.gov |
| Essential Oils (Terpenoids) | High Concentration | Very Low Levels (<0.05%) | Present, but lower than glands | nih.gov, mdpi.com, nih.gov |
| Prenylflavonoids (e.g., Xanthohumol) | High Concentration | Low to Detectable Levels | Present, but lower than glands | researchgate.net, researchgate.net, nih.gov, nih.gov |
| Flavonols (e.g., Quercetin, Kaempferol) | Present | Present | Present | frontiersin.org, nih.gov, mdpi.com |
| Flavan-3-ols (e.g., Catechin, Epicatechin) | Present | Present | Present | ipb.pt, researchgate.net |
Biosynthesis and Metabolic Pathways of Humulus Lupulus Specialized Metabolites
Enzymatic Pathways in Humulus lupulus Compound Production
The production of the characteristic compounds found in hop is governed by a series of enzymatic pathways, each with specific precursors and key enzymes.
Bitter acids, the primary source of bitterness in beer, are prenylated polyketides. nih.govnih.gov Their biosynthesis involves several key precursors and enzymes. The initial step is the formation of acyl-CoAs, such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, which are derived from the degradation of branched-chain amino acids (BCAAs) like leucine, valine, and isoleucine. nih.govproquest.com These acyl-CoAs, along with malonyl-CoA, serve as the building blocks for the bitter acid backbone. nih.govproquest.comnih.gov
A pivotal enzyme in this pathway is Valerophenone (B195941) Synthase (VPS) , a type III polyketide synthase (PKS). nih.govnih.gov VPS catalyzes the condensation of an acyl-CoA with three molecules of malonyl-CoA to form phloroglucinol (B13840) derivatives like phlorisovalerophenone (B41633) (PIVP) and phlorisobutyrophenone (B1231217) (PIBP). nih.govtandfonline.com This reaction is a crucial and rate-limiting step in bitter acid synthesis. nih.gov The VPS gene is expressed specifically in the lupulin glands. nih.govcapes.gov.brtandfonline.com
Following the formation of the phloroglucinol core, prenyltransferases play a critical role in the addition of prenyl groups from dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov Two key prenyltransferases, HlPT1L and HlPT2 , have been identified. nih.govnih.govoup.com These enzymes work together as a heteromeric complex. nih.govnih.govoup.com HlPT1L catalyzes the first prenylation step, while HlPT2 is responsible for the subsequent two prenylations in the formation of β-bitter acids. nih.govnih.govoup.com The final conversion of deoxyhumulones to α-acids (humulones) is thought to be catalyzed by a humulone (B191422) synthase . researchgate.netmdpi.com
Key Enzymes in Bitter Acid Biosynthesis
| Enzyme | Function | Precursors | Products |
|---|---|---|---|
| Valerophenone Synthase (VPS) | Catalyzes the formation of the bitter acid backbone. nih.govnih.govcapes.gov.br | Isovaleryl-CoA, Malonyl-CoA | Phlorisovalerophenone (PIVP) nih.govtandfonline.com |
| Prenyltransferase 1 (HlPT1L) | Catalyzes the first prenylation step. nih.govnih.govoup.com | Phloroglucinol derivatives, DMAPP | Monoprenylated intermediates nih.govnih.gov |
| Prenyltransferase 2 (HlPT2) | Catalyzes the second and third prenylation steps. nih.govnih.govoup.com | Monoprenylated intermediates, DMAPP | Diprenylated and triprenylated bitter acids nih.govnih.gov |
The biosynthesis of prenylated flavonoids, such as xanthohumol (B1683332), begins with the phenylpropanoid pathway . frontiersin.org A key enzyme in this pathway is Chalcone (B49325) Synthase (CHS) , specifically a "true" CHS homolog designated as CHS_H1 . cas.czacs.orgishs.orgagriculturejournals.cz CHS_H1 catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. cas.czacs.org This enzyme is considered central to prenylflavonoid biosynthesis. cas.cz
Interestingly, Valerophenone Synthase (VPS) also exhibits some CHS activity, though it is significantly less efficient than its primary function in bitter acid synthesis. tandfonline.comcapes.gov.br This suggests a potential metabolic link and competition for precursors between the two pathways. tandfonline.comcapes.gov.br
Following the formation of the chalcone backbone, prenylation occurs. The prenyltransferase HlPT1 is capable of prenylating naringenin chalcone to form desmethylxanthohumol. frontiersin.org The final step in xanthohumol biosynthesis is the methylation of desmethylxanthohumol, a reaction catalyzed by an O-methyltransferase (OMT) , specifically HlOMT1 . ishs.orgactahort.orgmdpi.comtandfonline.com
Non-catalytic Chalcone Isomerase-like (CHIL) proteins also appear to play an auxiliary role in the efficient biosynthesis of prenylated flavonoids. tandfonline.com
Key Enzymes in Prenylated Flavonoid Biosynthesis
| Enzyme | Function | Precursors | Products |
|---|---|---|---|
| Chalcone Synthase (CHS_H1) | Catalyzes the formation of the chalcone backbone. cas.czacs.orgishs.org | p-coumaroyl-CoA, Malonyl-CoA | Naringenin chalcone cas.czacs.org |
| Prenyltransferase (HlPT1) | Adds a prenyl group to the chalcone. frontiersin.org | Naringenin chalcone, DMAPP | Desmethylxanthohumol frontiersin.org |
The volatile terpenoids, or essential oils, are synthesized from isoprenoid precursors derived from two main pathways: the plastidial methylerythritol phosphate (B84403) (MEP) pathway and the cytosolic mevalonate (MVA) pathway . nih.govproquest.comtandfonline.com The MEP pathway is primarily responsible for the production of monoterpenes (C10) and diterpenes (C20), while the MVA pathway is generally associated with the synthesis of sesquiterpenes (C15). frontiersin.org In hop lupulin glands, the MEP pathway appears to be the more dominant of the two for terpenoid biosynthesis. nih.govproquest.comtandfonline.comd-nb.info
The final step in the formation of specific terpenes is catalyzed by a diverse family of terpene synthases (TPSs) . nih.govnih.govresearchgate.net In Humulus lupulus, a mid-sized family of TPS genes has been identified, exhibiting wide functional and allelic diversity. nih.govnih.govresearchgate.net For example, HlMTS2 is a monoterpene synthase that produces myrcene (B1677589), a major monoterpene in hop essential oil. oup.comnih.govHlSTS1 is a sesquiterpene synthase that produces both α-humulene and β-caryophyllene. oup.comnih.govnih.gov Another sesquiterpene synthase, HlSTS2 , synthesizes germacrene A. nih.gov Research has also identified alleles of TPS genes responsible for producing (R)-(-)-linalool (HlRLS ) and α-farnesene (HlAFS1 and HlAFS2 ). nih.govnih.govresearchgate.net Interestingly, some identified TPS alleles appear to be inactive, suggesting a loss of function during domestication and breeding. nih.govresearchgate.net
Genetic and Molecular Regulation of Specialized Metabolite Biosynthesis in Humulus lupulus
The production of specialized metabolites is tightly regulated at the genetic level, with gene expression varying across different tissues and developmental stages.
Transcriptome analysis has revealed that the genes encoding enzymes for the biosynthesis of bitter acids, prenylated flavonoids, and terpenoids are predominantly and highly expressed in the lupulin glands compared to other tissues like leaves and bracts. mdpi.comresearchgate.netd-nb.infonih.govresearchgate.net This tissue-specific expression is a key factor in the accumulation of these compounds in the cones. mdpi.comnih.gov
The expression of these biosynthetic genes is also temporally regulated, with a significant increase observed during the middle stage of cone development. tandfonline.com This mid-stage appears to be the most critical period for the production of these important flavor and aroma compounds. tandfonline.com For instance, the expression of VPS, CHS_H1, HlOMT, and various terpene synthase genes are all upregulated during this developmental window. tandfonline.com
Studies have also shown that the expression of key regulatory genes, such as transcription factors from the MYB, bHLH, and WRKY families, is crucial for controlling the biosynthetic pathways. researchgate.netmdpi.com For example, the transcription factor WRKY1 can activate the promoters of genes encoding chalcone synthase, valerophenone synthase, and O-methyltransferase. mdpi.com
Furthermore, comparative transcriptome analyses between different hop cultivars have indicated that variations in the expression levels of biosynthetic genes, such as humulone synthase, can contribute to the differences in bitter acid content between bitter and aroma hop varieties. researchgate.net Environmental stressors, such as heat and low water availability, have been shown to cause significant reductions in the expression of numerous genes involved in secondary metabolite biosynthesis, including the critical VPS gene. nih.govresearchgate.net
Identification and Role of Regulatory Elements and Transcription Factors
The biosynthesis of specialized metabolites in Humulus lupulus, such as bitter acids and prenylflavonoids, is intricately regulated at the transcriptional level by a variety of transcription factors (TFs) and their corresponding cis-acting regulatory elements in the promoters of target genes. actahort.orgmdpi.com Research has identified several key TF families, including R2R3-MYB, bHLH, WD40, and WRKY, that play crucial roles in controlling the metabolic pathways within the lupulin glands. mdpi.comiung.pl
Studies have revealed that complex interactions between these TFs are often required for the activation or repression of biosynthetic genes. nih.govresearchgate.net For instance, ternary protein complexes, such as the MYB-bHLH-WD40 (MBW) complex, and binary complexes, like the WRKY1-WD40 (WW) protein complex, have been shown to regulate the accumulation of both bitter acids and prenylflavonoids. biorxiv.org The co-expression of specific TFs can lead to a significant enhancement of promoter activity for key enzymes. researchgate.net
Key Transcription Factors and Their Roles:
HlMYB2, HlbHLH2, and HlWDR1: These TFs from the R2R3-MYB, bHLH, and WD40 families, respectively, were cloned from a lupulin gland-specific cDNA library. nih.gov Transient expression assays demonstrated that ternary combinations of these TFs, specifically HlbHLH2, HlWDR1, and either HlMYB2 or the previously identified HlMyb3, significantly activate the promoter of the chs_H1 gene, which is essential for prenylflavonoid biosynthesis. nih.govtandfonline.com This activation is highly dependent on a specific Myb-P binding box (TCCTACC) in the promoter region. nih.gov
HlMYB7: This R2R3-MYB transcription factor acts as a repressor. nih.govbiorxiv.org It contains a conserved EAR repressive motif and has been shown to target and suppress both the bitter acid and prenylflavonoid biosynthetic pathways by inhibiting the MBW and WW protein complexes. biorxiv.org Overexpression of HlMYB7 leads to the transcriptional repression of structural genes involved in the final steps of bitter acid and prenylflavonoid biosynthesis. biorxiv.org Its expression is significantly higher in lupulin glands compared to other tissues. biorxiv.org
HlMYB8: This R2R3-MYB TF is highly similar to a flavonol-specific regulator from Arabidopsis thaliana. nih.govresearchgate.net It activates the expression of chalcone synthase (HlCHS_H1) and other genes in the flavonoid pathway leading to flavonol production, but not those for prenylflavonoids or bitter acids. nih.gov This suggests that HlMYB8 may influence the metabolic flux, creating competition between the pathways for flavonols versus prenylflavonoids and bitter acids. nih.gov
HlWRKY1: This lupulin gland-specific transcription factor can activate the promoters of key genes in both xanthohumol and bitter acid biosynthesis, including chalcone synthase H1 (chs_H1), valerophenone synthase (VPS), prenyltransferase 1 (PT1), and O-methyltransferase-1 (OMT1). researchgate.net When combined with the cofactor HlWDR1, HlWRKY1 significantly enhances the expression of genes driven by the Omt1 and Chs_H1 promoters. mdpi.comresearchgate.net It has also been shown to auto-activate its own promoter and can be regulated by post-transcriptional gene silencing. researchgate.net
MADS-box TFs: A genome-wide analysis identified 65 MADS-box genes in hop. nih.govescholarship.org One of these genes was found to be expressed exclusively in lupulin glands, suggesting a potential role in regulating the specialized metabolism occurring in these structures. nih.govescholarship.org
RNA-seq analyses have further substantiated the importance of these TFs by showing their significantly higher abundance in lupulin glands compared to leaves and cones. d-nb.infonih.gov For example, 48 TFs were found to be significantly more abundant in lupulin glands than in leaves, with a subset of 29 also being higher in glands than in cones. d-nb.infonih.gov
The identification and characterization of these regulatory elements and transcription factors provide valuable targets for metabolic engineering in hop, with the potential to modulate the production of economically important secondary metabolites. biorxiv.org
Comparative Genomics and Evolution of Biosynthesis Genes in Humulus lupulus
The evolution of genes involved in the biosynthesis of specialized metabolites in Humulus lupulus reflects adaptations to environmental pressures and human selection. nih.govoup.com Comparative genomic studies, particularly with its close relative Cannabis sativa, have provided significant insights into the evolution of these biosynthetic pathways. nih.govoup.com
The genomes of different hop cultivars and wild varieties have been sequenced, revealing a large and heterozygous genome, with estimates of the haploid genome size ranging from approximately 2.57 Gb to 3.06 Gb. nih.govoup.comoup.comnih.govbiorxiv.org These genomic resources have enabled the identification and comparison of gene families involved in the production of key compounds like terpenes, bitter acids, and prenylflavonoids. oup.comnih.gov
Key Findings from Comparative Genomics:
Gene Family Expansions and Divergence: The pathways for xanthohumol and bitter acids in hop and cannabinoids in Cannabis share analogous enzymatic reactions, including the use of type III polyketide synthases and aromatic prenyltransferases. oup.com Phylogenetic analyses of gene families, such as terpene synthases (TPS), show species-specific divergence. oup.com For example, different terpene synthases in hop and hemp appear to have evolved into distinct paralogous sets after the speciation of these plants. oup.com A study of the hop genome identified 87 putative full-length and partial TPS genes. doaj.org
Syntenic Gene Blocks: Comparative analysis has identified syntenic blocks—regions of conserved gene order—between the hop and hemp genomes. oup.com For instance, syntenic blocks containing genes for both terpene synthesis and disease response have been found, highlighting the dual role of terpenes in defense. oup.com The presence of these conserved blocks suggests their importance in the common ancestor of hop and hemp. oup.com
Evolution of Biosynthetic Gene Clusters: Specialized metabolic genes can be arranged in clusters, often arising from gene duplication events like tandem duplication or transposon mobilization. nih.gov In hop, genes related to the biosynthesis of aromas and flavors appear to be enriched in cultivated varieties compared to wild relatives, suggesting that human selection has played a significant role in enhancing these traits. nih.govresearchgate.net
Orthologous Gene Groups: Orthology analysis comparing hop with other plant species has identified numerous orthologous gene groups (OGGs). nih.govoup.com One study identified 22,739 OGGs, with 58.3% containing hop genes and 10.5% of hop genes being in species-specific OGGs. nih.govoup.com This highlights both conserved and unique genetic features of hop.
MADS-box Gene Family Evolution: A genome-wide analysis of MADS-box genes in hop identified 65 members. escholarship.org Interestingly, homologs of the FLOWERING LOCUS C (FLC) gene, a floral repressor in other plants, were not found in the hop genome, providing a molecular explanation for why vernalization is not required for hop flowering. nih.govescholarship.org
These comparative genomic studies are crucial for understanding the evolutionary history of the Cannabaceae family and provide a foundation for molecular breeding and metabolic engineering of hop to improve agronomically and industrially important traits. nih.govresearchgate.net
Precursor Metabolism and Integration with Primary Metabolism in Hop Compound Synthesis
The synthesis of specialized metabolites in the lupulin glands of Humulus lupulus is fundamentally dependent on the supply of precursors from primary metabolism. d-nb.infonih.gov The production of bitter acids, prenylflavonoids, and essential oils requires a coordinated integration of several primary metabolic pathways to provide the necessary building blocks. researchgate.nete3s-conferences.org
Key Precursor Pathways and Their Integration:
Branched-Chain Amino Acid (BCAA) Metabolism: The acyl side chains of bitter acids are derived from the degradation of BCAAs: leucine, valine, and isoleucine. nih.govresearchgate.net These BCAAs are catabolized to produce the corresponding acyl-CoA thioesters: isovaleryl-CoA (from leucine), isobutyryl-CoA (from valine), and 2-methylbutyryl-CoA (from isoleucine). nih.gov Transcriptome analyses have shown that the genes encoding the enzymes for both BCAA biosynthesis and degradation are significantly more abundant in lupulin glands compared to other tissues, indicating that the entire process, from synthesis to catabolism of BCAAs, occurs within these specialized structures. d-nb.infonih.gov Two key enzymes in this process are the branched-chain aminotransferases (BCATs), HlBCAT1 and HlBCAT2. d-nb.infonih.gov HlBCAT1 is located in the mitochondria and is likely involved in BCAA catabolism, while the plastidial HlBCAT2 is involved in BCAA biosynthesis. d-nb.infonih.gov
Terpenoid Precursor Biosynthesis (MEP Pathway): The prenyl groups of bitter acids and prenylflavonoids, as well as the monoterpenes and sesquiterpenes of the essential oil, are derived from the C5 isoprenoid units, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govuv.mx In plants, these precursors are primarily synthesized through the methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids. d-nb.infouv.mx RNA-seq data confirms the gland-specific expression of the MEP pathway genes, highlighting its crucial role in supplying precursors for the vast array of terpenoid-derived compounds in hop. d-nb.infonih.gov
Phenylpropanoid Pathway: This pathway provides the p-coumaroyl-CoA precursor necessary for flavonoid biosynthesis. mdpi.com Phenylalanine ammonia (B1221849) lyase (PAL) and 4-coumarate:CoA ligase (4CL) are key enzymes in this pathway. mdpi.comnih.gov The subsequent condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone synthase (CHS) forms naringenin chalcone, the direct precursor for prenylflavonoids like xanthohumol. mdpi.comnih.govmdpi.com
Malonyl-CoA Supply: Malonyl-CoA is a critical building block for both bitter acids and flavonoids. oup.comnih.gov It is synthesized from acetyl-CoA by the enzyme acetyl-CoA carboxylase. The efficient supply of malonyl-CoA is essential for the high rates of polyketide synthesis observed in lupulin glands.
Carbon Source Mobilization: The carbon required for these biosynthetic pathways is largely derived from sucrose (B13894). d-nb.infonih.gov Transcriptomic evidence shows gland-specific expression of enzymes involved in sucrose degradation, indicating a mechanism for remobilizing carbon from sucrose to fuel the synthesis of specialized metabolites. d-nb.infonih.gov It has been suggested that the carbon supply for lupulin biosynthesis is primarily dependent on the carbon assimilation occurring in the bracts of the hop cone, rather than the leaves. researchgate.net
The integration of these primary metabolic pathways with the specialized biosynthetic pathways in the lupulin glands is tightly regulated to ensure an adequate supply of precursors for the production of the diverse and economically important compounds found in hop. d-nb.infonih.gov Understanding this integration is key for developing strategies to enhance the yield of specific metabolites through metabolic engineering. oup.comnih.gov
Advanced Methodologies for Research on Humulus Lupulus Extracts
Extraction Technologies for Targeted Metabolite Isolation in Academic Settings
The isolation of specific compounds from Humulus lupulus is a critical step in research, with the goal of obtaining high-purity extracts for further study. Modern extraction technologies are designed to improve yield, reduce the use of organic solvents, and selectively target desired chemical classes.
Supercritical Fluid Extraction (SFE) is an advanced extraction method that utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. mdpi.com A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, endowing it with properties of both a liquid and a gas. Supercritical CO₂ is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the extract, leaving no solvent residue. nih.gov Its solvating power can be finely tuned by adjusting the temperature and pressure, allowing for the selective extraction of different compound classes. researchgate.net
In the context of Humulus lupulus, SFE is widely used for the extraction of non-polar compounds such as the bitter α-acids (humulones) and β-acids (lupulones), as well as essential oils. nih.govresearchgate.net By manipulating the extraction parameters, researchers can optimize the recovery of these key brewing ingredients. researchgate.net For more polar compounds, such as the prenylflavonoid xanthohumol (B1683332), the polarity of the supercritical CO₂ can be increased by adding a small amount of a polar co-solvent, or modifier, such as ethanol (B145695). nih.govresearchgate.net This modification significantly enhances the extraction efficiency for flavonoids. Research has shown that SFE is a feasible and effective method for extracting flavonoids from waste hops generated after the initial CO₂ extraction for brewing purposes, demonstrating its potential for valorizing by-products. nih.gov
Table 1: Optimized Supercritical Fluid Extraction (SFE) Conditions for Humulus lupulus Compounds
| Target Compound Class | Pressure (MPa) | Temperature (°C) | Co-solvent (Modifier) | Key Findings |
| Flavonoids (e.g., Xanthohumol) | 25 | 50 | 80% Ethanol | Achieved a maximum flavonoid yield of 7.8 mg/g from waste hops. nih.govacademax.com |
| α-acids and β-acids | 25 | 50 | - | Part of a two-step process to first extract bitter acids and terpenes. mdpi.com |
| α-acids and β-acids | 20 | 40 | - | Considered ideal conditions for optimal yields of soft resins from hop compounds. researchgate.net |
| Antifungal Compounds | 30 | 50 | None (Pure CO₂) | Optimal conditions for extracting compounds with the highest antifungal properties. researchgate.net |
Pressurized Liquid Extraction (PLE), also known by its trade name Accelerated Solvent Extraction (ASE), is a technique that uses conventional liquid solvents at elevated temperatures (typically 50-200°C) and pressures (around 6-15 MPa). csic.eshilarispublisher.com These conditions keep the solvent in its liquid state above its normal boiling point, which enhances extraction efficiency by increasing analyte solubility and mass transfer rates, while decreasing solvent viscosity and surface tension. researchgate.netnih.gov This method offers significant advantages over traditional techniques, including reduced extraction times (often under 30 minutes) and lower solvent consumption. nih.govresearchgate.net
PLE has been effectively applied to extract α-acids and β-acids from hops and their products. researchgate.net A notable application of this technology is Pressurized Hot Water Extraction (PHWE), which uses water as the sole extraction solvent. By heating water under pressure, its dielectric constant decreases, making it behave like a less polar, organic-like solvent. researchgate.net Researchers have demonstrated that PHWE can be a highly selective method. For instance, extraction at 150°C was shown to favor the recovery of isoxanthohumol (B16456) over xanthohumol, offering a method to produce hop extracts specifically enriched in isoxanthohumol. csic.esresearchgate.net This selectivity provides a green and effective way to target specific prenylflavonoids from the hop matrix. researchgate.net
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are two advanced methods that enhance the efficiency of extracting bioactive compounds from plant materials. coventry.ac.uk UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of these tiny bubbles generate powerful microjets that disrupt plant cell walls, facilitating the release of intracellular compounds and improving mass transfer. researchgate.netmdpi.com MAE employs microwave energy to heat the solvent and the moisture within the plant matrix. This rapid, localized heating is caused by two main mechanisms: ionic conduction and dipole rotation, which create pressure that ruptures the cell structure, releasing the target compounds into the solvent. researchgate.net
Both techniques are considered "green" extraction methods as they typically lead to shorter extraction times, reduced solvent consumption, and can often be performed at lower temperatures, which helps to prevent the degradation of thermally sensitive compounds. researchgate.netmdpi.comtorvergata.it In Humulus lupulus research, UAE and MAE have been shown to improve the extraction of polyphenols and bitter acids. torvergata.it Studies have compared the effectiveness of different solvents (e.g., water, ethanol, and their mixtures) in combination with these techniques. For instance, one study found that MAE with ethanol was highly effective for extracting a broad range of bioactive compounds from hop cones in just one minute. torvergata.it Another study focusing on hop leaves found that UAE at 80°C significantly enhanced the recovery of total phenolic content. researchgate.net
Table 2: Comparison of Green Extraction Techniques for Humulus lupulus Compounds
| Technique | Solvent | Temperature (°C) | Time | Key Findings |
| UAE | 80% Ethanol | 25 - 45 | 5 - 15 min | Optimized for the extraction of effective compounds. |
| MAE | Ethanol | - | 1 min | Showed the strongest extraction power for most bioactive compounds investigated. torvergata.it |
| UAE | Ethanol:Water (50:50 v/v) | 25 | 30 min | Used to increase extraction efficiency of bioactive compounds. torvergata.it |
| UAE | 40% Ethanol | 80 | - | Provided the highest total phenolic content from hop leaves. researchgate.net |
While advanced methods are gaining prominence, conventional solvent-based extraction remains a fundamental technique in phytochemical research. Optimization of this method involves the careful selection of solvents and conditions to target specific compounds in Humulus lupulus. The choice of solvent is critical, as its polarity must match that of the target metabolites. mdpi.com A range of organic solvents, including ethanol, methanol (B129727), hexane (B92381), ethyl acetate (B1210297), and dichloromethane, are used to extract different classes of compounds from hops. mdpi.comnih.gov
For example, non-polar solvents like hexane are effective for extracting hop oils and soft resins (α- and β-acids), while more polar solvents like ethanol and methanol are better for extracting polyphenols and flavonoids. mdpi.comnih.gov Research has focused on developing optimized procedures, such as sequential extraction, to fractionate the extract. This involves using a series of solvents of increasing polarity to separate different compound groups. One study developed an optimized sequential process using a methanol-dichloromethane mixture to effectively separate soft resins (containing α- and β-acids) from hard resins (containing xanthohumol) and other phenolic compounds. nih.gov The optimization of parameters like solvent composition and extraction time is crucial for maximizing the recovery of the desired phytochemicals. nih.gov
Advanced Analytical and Spectroscopic Characterization of Humulus lupulus Extracts
Following extraction, robust analytical methods are required to separate, identify, and quantify the individual components within the complex mixture of a Humulus lupulus extract.
High-Performance Liquid Chromatography (HPLC) is the cornerstone analytical technique for the analysis of non-volatile compounds in hop extracts. agraria.com.br It provides high-resolution separation, allowing for the accurate quantification of key phytochemicals such as α-acids, β-acids, iso-α-acids, and various prenylflavonoids like xanthohumol. nih.govnih.govagraria.com.br The method's versatility allows for different configurations, with reverse-phase HPLC (RP-HPLC) being the most common for hop analysis. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, causing non-polar compounds to be retained longer on the column. agraria.com.br
The mobile phase typically consists of a mixture of solvents like methanol or acetonitrile (B52724) and water, often with an acid (e.g., phosphoric acid or formic acid) added to improve peak shape and resolution. nih.govagraria.com.br Detection is most commonly performed using an ultraviolet (UV) or diode-array detector (DAD), which measures the absorbance of the eluting compounds at specific wavelengths. researchgate.net For more detailed structural information and higher sensitivity, HPLC systems can be coupled with a mass spectrometer (MS). nih.gov Accurate quantification relies on the use of certified external standards, such as the International Calibration Extract (ICE), or internal standards to correct for variations during sample preparation and injection. nih.govtandfonline.com HPLC methods have been developed to be rapid, with some analyses being completed in as little as five minutes, making them suitable for routine quality control in academic and industrial labs. tandfonline.comugent.be
Table 3: Representative HPLC Conditions for the Analysis of Humulus lupulus Compounds
| Target Analytes | Column Type | Mobile Phase | Detection | Key Application |
| α- and β-acids | Reverse-phase | Methanol, water, and orthophosphoric acid (80:19.75:0.25) | UV | Measurement in hops and hop products. agraria.com.br |
| Iso-α-acids | Reverse-phase | Methanol, water, and orthophosphoric acid (70:29.75:0.25) | UV | Measurement in beer samples. agraria.com.br |
| α- and β-acids | Anion-exchange | Sodium acetate in water/methanol | UV | Rapid analysis of hops, pellets, and nonisomerized extracts. agraria.com.br |
| Flavonoids (Xanthohumol, Isoxanthohumol) | - | - | HPLC-MS (APCI) | Identification of flavonoids in SFE extracts. nih.gov |
| α-acids (Cohumulone, Humulone (B191422), Adhumulone) | Reverse-phase C18 | Methanol, water, and phosphoric acid with EDTA | DAD | Quantification of α-acids in fresh hops. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) and GC-FID for Volatile Compound Profiling
Gas Chromatography (GC) coupled with either Mass Spectrometry (MS) or Flame Ionization Detection (FID) stands as a cornerstone for the analysis of volatile compounds in Humulus lupulus extracts, particularly the essential oils. acs.orgnih.gov These methods are crucial for varietal characterization, as the profile of volatile constituents is a key determinant of a hop cultivar's aromatic properties. acs.orgresearchgate.net
Research has demonstrated the efficacy of direct thermal desorption (DTD) as a rapid sample preparation technique for GC-MS and GC-FID profiling, requiring only about 20 minutes. nih.gov This approach has been used to identify and quantify over 100 volatile compounds from a single hop variety, with results showing good correlation to traditional steam distillation-extraction methods. acs.orgnih.gov The primary volatile compounds often identified include monoterpenes like β-myrcene, α-pinene, and β-pinene, and sesquiterpenes such as caryophyllene (B1175711) and α-humulene. researchgate.net
To overcome the complexity of hop essential oil, which can lead to co-elution of compounds in standard one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) has been employed. utas.edu.aumdpi.com GC×GC-MS significantly enhances peak capacity and separation power, allowing for a more detailed and untargeted study of the metabolome. utas.edu.aumdpi.com One study reported that GC×GC-MS increased the number of detected peaks by over 300% compared to conventional GC-MS, leading to the identification of 137 compounds across five hop varieties. mdpi.comnih.gov This advanced technique provides a more complete fingerprint of the volatile fraction, revealing minor compounds that would otherwise be masked. mdpi.comhpst.cz
The combination of high-capacity sorptive extraction with GC×GC coupled to parallel detectors—FID for quantification, Time-of-Flight Mass Spectrometry (TOF-MS) for identification, and Sulfur Chemiluminescence Detection (SCD) for specific sulfur compound analysis—offers a powerful, cryogen-free configuration for in-depth aroma profiling of hops. hpst.cz
Table 1: Comparison of GC-based Methodologies for Humulus lupulus Volatile Analysis
| Methodology | Key Features & Findings | Identified Compounds (Examples) | Source(s) |
|---|---|---|---|
| DTD-GC-MS/FID | Rapid sample preparation (~20 min); Good agreement with conventional methods; Quantified >100 volatiles per variety. | Myrcene (B1677589), Caryophyllene, Humulene (B1216466), Farnesene | acs.org, nih.gov |
| ITEX/GC-MS | Dynamic headspace technique; Identified 32-48 compounds in 'Magnum' variety. | β-myrcene, caryophyllene, α-humulene, α-pinene, D-limonene | researchgate.net |
| HS-SPME-GC×GC-MS | Enhanced separation (>300% more peaks than GC-MS); Untargeted study of metabolites; Identified 137 compounds. | Sesquiterpene hydrocarbons, Monoterpene hydrocarbons | mdpi.com, nih.gov |
| GC×GC-FID/TOF MS/SCD | High-capacity sorptive extraction; Parallel detection for robust quantitation, identification, and specific sulfur analysis. | High-loading terpenes (e.g., β-myrcene), trace-level sulfur compounds | hpst.cz |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Novel Hop Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation of organic compounds, making it indispensable in natural product research, including the study of Humulus lupulus extracts. Modern NMR, with its array of one-dimensional (1D) and two-dimensional (2D) experiments, allows for the detailed determination of complex molecular structures, often from sub-milligram sample quantities. researchgate.net
In hop research, NMR is used to identify and quantify secondary metabolites. researchgate.netnih.gov Techniques such as ¹H NMR and ¹³C NMR provide fundamental information on the proton and carbon frameworks of molecules. mdpi.com For elucidating the structures of novel or complex compounds, 2D-NMR techniques are crucial. mdpi.com These include:
Correlation Spectroscopy (COSY): To identify proton-proton couplings within a spin system.
Heteronuclear Single Quantum Coherence (HSQC): To correlate protons with their directly attached carbons.
Heteronuclear Multiple Bond Correlation (HMBC): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is key for connecting different parts of a molecule. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): To determine the spatial proximity of nuclei, aiding in stereochemical assignments. mdpi.com
An integrated approach combining NMR with mass spectrometry (MS) has been used for large-scale metabolite profiling of hop cultivars, successfully identifying and quantifying 46 metabolites, including bitter acids and flavonoids. researchgate.net Furthermore, quantitative ¹H NMR (qNMR) has emerged as a rapid, accurate, and non-destructive method for analyzing bioactive compounds in hop cones, with its accuracy being comparable to traditional HPLC methods for the quantification of prenylflavonoids and bitter acids. researchgate.net The coupling of liquid chromatography with NMR (LC-NMR) is particularly powerful, as it combines the separation capability of LC with the superior structural elucidation power of NMR, enabling the analysis of unknown compounds directly within a complex mixture. mdpi.com
Mass Spectrometry (MS) Applications in Metabolomics and Untargeted Profiling of Humulus lupulus Extracts
Mass spectrometry (MS), particularly when hyphenated with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC), is a fundamental technology in the metabolomic and untargeted profiling of Humulus lupulus extracts. utas.edu.aunih.gov These approaches provide a comprehensive snapshot of the small-molecule chemistry of a hop sample, enabling applications from cultivar classification to the discovery of novel compounds. researchgate.netnih.gov
Untargeted metabolomics using LC-MS is a powerful strategy for describing and differentiating hop phenotypes. nih.govdntb.gov.ua By generating a detailed chemical profile, researchers can use statistical methods like hierarchical cluster analysis (HCA) to classify brewing cultivars and identify marker compounds responsible for the differentiation. nih.gov High-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) and Fourier Transform Ion Cyclotron Resonance (FTICR-MS), are particularly valuable. utas.edu.auresearchgate.net In one comparative study, while both NMR and LC-MS data could segregate cultivars based on bitter acid composition, FTICR-MS pointed toward the presence of previously uncharacterized isoprenylated metabolites due to its high mass accuracy and resolution. researchgate.net
In the analysis of volatile compounds, GC coupled with high-resolution MS, such as a quadrupole accurate mass time-of-flight mass spectrometer (Q-TOFMS), facilitates the untargeted profiling of essential oils. utas.edu.au This allows for the evaluation of phytochemical diversity among different hop genotypes, revealing distinct chemotype patterns that reflect their genetic origins. utas.edu.au The enhanced separation of GC×GC combined with TOFMS further improves untargeted profiling by resolving complex mixtures and allowing for the confident identification of a greater number of metabolites. mdpi.com
Spectroscopic Techniques (e.g., FT-IR/ATR, UV-Vis) for Compound Identification and Extract Characterization
Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory, and Ultraviolet-Visible (UV-Vis) spectroscopy are rapid and valuable tools for the general characterization of Humulus lupulus extracts and the identification of key chemical classes. nih.govnih.gov
FT-IR/ATR Spectroscopy provides information about the functional groups present in an extract. researchgate.net The analysis of hop extracts reveals characteristic absorption bands corresponding to the major compound classes:
A broad band in the region of 3600-3200 cm⁻¹ is indicative of O-H stretching from hydroxyl groups in polyphenols (flavonoids) and bitter acids.
Bands around 2960-2850 cm⁻¹ correspond to C-H stretching of alkyl groups.
Intense bands in the 1750-1650 cm⁻¹ region are often associated with C=O (carbonyl) stretching from the ketone and ester groups found in bitter acids (humulones, lupulones) and some flavonoids. mdpi.com
The region from 1650-1450 cm⁻¹ shows absorptions from C=C stretching within the aromatic rings of flavonoids and other phenyl compounds. nih.gov FT-IR/ATR is effective for confirming the identity of isolated compounds, such as xanthohumol, by comparing the extract's spectrum to that of a pure standard. nih.govmdpi.com It can also be used to analyze the chemical composition of extracts prepared with different solvents, highlighting similarities and differences. researchgate.net
UV-Vis Spectroscopy is used to detect and quantify compounds with chromophores, particularly polyphenols and bitter acids. nih.govnih.gov Hop extracts typically show strong absorption in the UV range. For instance, xanthohumol has a characteristic absorption maximum around 370 nm, which is often used for its detection and quantification via HPLC-UV. nih.gov Different classes of compounds absorb at different wavelengths, allowing UV-Vis spectra to provide a general fingerprint of the extract's composition. nih.gov
Table 2: Characteristic FT-IR Bands for Functional Groups in Hop Extracts
| Wavenumber Range (cm⁻¹) | Vibration Type | Associated Functional Group / Compound Class | Source(s) |
|---|---|---|---|
| 3600 - 3200 | O-H stretch | Hydroxyl groups in polyphenols, bitter acids | nih.gov |
| 2960 - 2850 | C-H stretch | Alkyl groups | mdpi.com |
| 1750 - 1650 | C=O stretch | Carbonyl groups in bitter acids, flavonoids | mdpi.com |
| 1650 - 1450 | C=C stretch | Aromatic rings in flavonoids, phenyl compounds | nih.gov |
Omics Approaches in Humulus lupulus Research
Metabolomics for Comprehensive Chemical Fingerprinting of Hop Extracts
Metabolomics has emerged as a highly informative 'omics' science for generating comprehensive chemical fingerprints of Humulus lupulus extracts. nih.govnih.gov By employing advanced analytical platforms like MS and NMR, metabolomics aims to detect and quantify a wide array of small-molecule metabolites in a single experiment, providing a detailed snapshot of the plant's phenotype. nih.govresearchgate.net This approach is invaluable for quality control, cultivar differentiation, and understanding the plant's biochemistry. researchgate.netnih.gov
A multi-platform metabolomic strategy, combining techniques such as Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry (SPME/GC-MS) for volatiles and NMR for non-volatiles, allows for the identification of numerous compounds across diverse chemical classes, including terpenoids, fatty acids, sugars, amino acids, and organic acids from hop leaves. nih.gov Comparative metabolomics using both NMR and LC-MS has been successfully applied to differentiate 13 commercial hop cultivars, with the segregation being driven primarily by variations in their bitter acid profiles. researchgate.net
Untargeted metabolomics, which analyzes all detectable signals without pre-selection, is particularly powerful for discovery and classification. nih.gov When applied to different hop cultivars, this approach, coupled with machine learning algorithms, can effectively discriminate between samples and lead to the discovery of key marker compounds that possess the greatest classification power. nih.gov This chemical fingerprinting provides a functional classification that can be compared and contrasted with genetic-based classifications. nih.gov
Proteomics for Enzyme Activity and Regulation Studies in Humulus lupulus
Proteomics, the large-scale study of proteins, provides critical insights into the functional biology of Humulus lupulus, particularly concerning enzyme activity and the regulation of metabolic pathways. researchgate.netresearchgate.net Most of the key secondary metabolites in hops, such as bitter acids and terpenoids, are synthesized and accumulated in specialized structures called glandular trichomes (lupulin glands). researchgate.net
Proteomic analysis of these purified glandular trichomes has been instrumental in mapping the biosynthetic pathways of these important compounds. researchgate.net One extensive study identified 1,015 proteins within the trichomes. researchgate.net A significant portion of these were enzymes (75 proteins) belonging to specialized metabolism, including 40 enzymes directly involved in the synthesis of terpenoid-derived compounds. researchgate.net This research identified all the enzymes of the methylerythritol phosphate (B84403) (MEP) pathway, suggesting it is the dominant source of precursors for both monoterpene and sesquiterpene synthesis in the glands. researchgate.net Furthermore, 21 proteins were identified as potential transporters, which may be involved in moving the synthesized compounds. researchgate.net
Proteomics is also a powerful tool for studying how hops respond to environmental stress. researchgate.net Research on hop plants under drought stress used proteomic analysis to identify differentially abundant proteins. researchgate.net The majority of down-regulated proteins were involved in photosynthesis and sugar metabolism, providing a molecular explanation for the observed physiological changes, such as decreased photosynthetic rates. researchgate.net In another study, comparative bioinformatics, a proteomic approach, was used to analyze the H. lupulus genome against the Cannabis sativa proteome, leading to the identification of 13 previously unidentified genes likely encoding for amylase enzymes in hops. tandfonline.com
Transcriptomics for Gene Expression and Pathway Analysis Related to Compound Biosynthesis
Transcriptome analysis is a powerful methodology for investigating the gene expression patterns associated with the biosynthesis of secondary metabolites in Humulus lupulus. By sequencing the complete set of RNA transcripts in specific tissues and at various developmental stages, researchers can identify and quantify the expression levels of genes encoding the enzymes responsible for producing key hop compounds like bitter acids and prenylated flavonoids.
Research has extensively utilized high-throughput RNA-Seq technology to compare the transcriptomes of different hop tissues, including leaves, bracts, and the lupulin glands, which are the primary sites of secondary metabolite production. mdpi.comd-nb.inforesearchgate.net These studies consistently show that the expression of genes involved in the biosynthesis of bitter acids, xanthohumol, and essential oils is significantly upregulated in the lupulin glands compared to other tissues like leaves and bracts. mdpi.comnih.gov
Specifically, genes related to the branched-chain amino acid (BCAA) degradation pathway, the methyl-D-erythritol 4-phosphate (MEP) pathway, and the shikimate pathway are highly expressed in lupulin glands. mdpi.comd-nb.infonih.gov These pathways provide the essential precursors for bitter acids and prenylated flavonoids. For instance, the acyl side-chains of the major α- and β-acids are derived from the degradation of the BCAAs leucine, valine, and isoleucine. d-nb.infofrontiersin.org
Developmental studies have further refined this understanding by analyzing gene expression at different stages of hop cone maturation. A significant increase in the expression of genes for the biosynthesis of bitter acids and prenylated flavonoids, such as xanthohumol, has been observed during the middle stage of cone development. tandfonline.com This suggests that the mid-stage is a critical period for the production of these important flavor compounds. tandfonline.com Environmental factors also play a role; studies have shown that reduced nitrogen fertilization can influence the activity of specific genes like BCAT2, HS1, and PAL, while abiotic stresses such as heat and low water can cause significant reductions in the expression of numerous genes involved in secondary metabolite biosynthesis, including the critical gene valerophenone (B195941) synthase (VPS). mdpi.comresearchgate.net
The overexpression of certain transcription factors has been explored as a method to enhance metabolite content. For example, the simultaneous overexpression of HlWRKY1 and HlWDR1 has been shown to positively regulate the prenylflavonoid and bitter acid biosynthesis pathways. nih.gov Conversely, the transcription factor HlMYB8 appears to divert the metabolic flux towards flavonol production, away from prenylflavonoids and bitter acids. nih.gov
Below is a table summarizing key genes identified through transcriptomics and their roles in the biosynthesis of major hop compounds.
| Gene/Enzyme | Abbreviation | Pathway Involvement | Key Findings |
| Branched-chain aminotransferase | BCAT1/BCAT2 | Branched-Chain Amino Acid (BCAA) metabolism | HlBCAT1 is mitochondrial and involved in BCAA catabolism for bitter acid precursors; HlBCAT2 is plastidial and involved in BCAA biosynthesis. Both are highly expressed in lupulin glands. d-nb.infomdpi.com |
| Valerophenone synthase | VPS | Bitter acid biosynthesis (final steps) | Catalyzes the formation of phlorisovalerophenone (B41633), a key intermediate. Its expression is significantly upregulated in the mid-stage of cone development and can be reduced by abiotic stress. tandfonline.commdpi.comresearchgate.net |
| Humulone synthase | HS1/HS2 | Bitter acid biosynthesis (α-acids) | Putative enzymes for the final synthesis of α-acids. mdpi.com |
| Chalcone (B49325) synthase | CHS_H1 | Phenylpropanoid pathway (Flavonoids) | A key enzyme in flavonoid biosynthesis. Its expression is activated by the transcription factor HlMYB8, leading to flavonol production. mdpi.comnih.gov |
| Aromatic prenyltransferase | PT1/PT2 | Prenylflavonoid and Bitter acid biosynthesis | Catalyzes the addition of a prenyl group, a key step in forming prenylated flavonoids (like xanthohumol) and bitter acids. mdpi.com |
| Phenylalanine ammonia-lyase | PAL | Phenylpropanoid pathway | The first committed step in the phenylpropanoid pathway, leading to flavonoids. Gene activity is influenced by nitrogen levels. mdpi.com |
| 4-coumarate-CoA ligase | 4CL2 | Phenylpropanoid pathway | Involved in the biosynthesis of xanthohumol. mdpi.com |
| O-methyltransferase | OMT1 | Prenylflavonoid biosynthesis | Involved in the steps leading to the production of xanthohumol. mdpi.comnih.gov |
Advanced Purification and Fractionation Techniques for Research on Hop Compounds
To study the specific biological activities and chemical properties of individual compounds within Humulus lupulus extracts, researchers employ a variety of advanced purification and fractionation techniques. These methods separate the complex mixture into simpler fractions or isolate pure compounds.
Chromatography-Based Purification (e.g., preparative HPLC, column chromatography)
Chromatography is a cornerstone of purification in hop research, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for isolating specific compounds in larger quantities than analytical HPLC. nih.gov It has been successfully used to purify xanthohumol from hop leaf extracts and to fractionate bitter acid oxide fractions. tandfonline.comnih.gov For instance, a method for purifying iso-α-acids from hop extracts involves C18 reversed-phase preparative HPLC with a mobile phase of ethanol-water-glacial acetic acid. researchgate.net Another application used a C18 column to separate a hop leaf extract into seven distinct fractions, which allowed for the identification of the most bioactive components. nih.gov
Column Chromatography (CC) is a widely used technique for the initial fractionation of crude extracts. A common stationary phase for hop compounds is Sephadex LH-20, which is effective for separating polyphenols and prenylflavonoids. nih.gov Researchers have used Sephadex LH-20 columns with methanol as the mobile phase to fractionate crude hop extracts and isolate compounds like xanthohumol. nih.govnih.govmdpi.com
Countercurrent Chromatography (CCC) is a liquid-liquid separation technique that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption and degradation of analytes. It has been employed for the preparative separation of bitter acids from crude supercritical carbon dioxide extracts of hop cones, successfully isolating pure humulone, cohumulone (B117531), and adhumulone in a single chromatographic run. researchgate.net
The table below summarizes various chromatography methods applied to hop extracts.
| Chromatography Technique | Stationary Phase / System | Mobile Phase / Solvent System | Target Compounds / Application |
| Preparative HPLC | Reversed-phase C18 | Ethanol-water-glacial acetic acid (60:40:0.2, v/v) | Purification of cis- and trans-iso-α-acids. researchgate.net |
| Preparative HPLC | Uptisphere Strategy C18-HQ | Water and acetonitrile with 0.1% formic acid (gradient elution) | Fractionation of hop leaf extract; purification of xanthohumol. nih.gov |
| Column Chromatography (CC) | Sephadex LH-20 | Methanol | Fractionation of crude hop extract; isolation of xanthohumol. nih.gov |
| Column Chromatography (CC) | Silica Gel | Dichloromethane/Ethyl Acetate (1:1) | Fractionation of methanol extract. cambridge.org |
| Countercurrent Chromatography (CCC) | Toluene / 0.1 M triethanolamine·HCl (pH 8.4) in water | Liquid-liquid system | Preparative separation of α-acids (humulone, cohumulone, adhumulone). researchgate.net |
| High-Speed CCC (HSCCC) | Not specified | Not specified | Isolation of xanthohumol from hop cone extracts. nih.govmdpi.com |
Adsorption and Membrane-Based Separation Processes
Beyond chromatography, other separation technologies based on adsorption and membrane filtration are utilized for the fractionation and purification of hop extracts.
Adsorption-based processes involve the use of a solid material (adsorbent) that selectively binds certain compounds from a liquid phase. A novel approach involves using mesoporous superparamagnetic iron oxide nanoparticles (IONPs) to purify xanthohumol from spent hop extracts. nih.govmdpi.com In this method, contaminants are adsorbed onto the IONPs, which can then be easily removed from the extract using an external magnet, eliminating the need for filtration or centrifugation. nih.gov Another common adsorption technique in the brewing industry uses polyvinylpolypyrrolidone (PVPP) resins to remove haze-active proteins and polyphenols from beer, a process that can be adapted for extract fractionation. nih.gov
Membrane-based separation employs semi-permeable membranes to separate molecules based on size and charge. mdpi.com These technologies, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are being explored for various applications in processing hop compounds. scribd.com For example, a hop extract was fractionated using a 50 kDa molecular weight cut-off membrane, indicating the use of ultrafiltration to separate compounds based on their size. nottingham.ac.uk NF and RO are particularly useful for fine-tuned separations, such as retaining desirable hop-derived flavor compounds while removing other small molecules. mdpi.com The transport mechanism through dense membranes like those used in RO and pervaporation is described by the solution-diffusion model, where components adsorb to the membrane, diffuse through it, and desorb on the other side. nih.govacs.org While highly effective, a significant challenge for membrane processes is fouling, where compounds like proteins and polysaccharides adsorb to the membrane surface, reducing its efficiency. mdpi.com
| Separation Technique | Material / Membrane Type | Principle | Application in Hop Extract Research |
| Adsorption | Mesoporous superparamagnetic iron oxide nanoparticles | Selective adsorption of impurities from the extract. | Purification of xanthohumol in spent hop extracts by removing contaminants. nih.govmdpi.com |
| Adsorption | Polyvinylpolypyrrolidone (PVPP) | Adsorption of polyphenols and proteins. | Clarification of beer by removing haze-forming compounds derived from hops and malt. nih.gov |
| Ultrafiltration (UF) | 50 kDa molecular weight cut-off membrane | Size-based separation of macromolecules. | Fractionation of a hop extract. nottingham.ac.uk |
| Nanofiltration (NF) / Reverse Osmosis (RO) | Dense polymeric membranes | Selective separation of small molecules based on size and charge under pressure. | Retaining hop-derived flavor compounds while removing other components; potential for dealcoholization while preserving flavor. mdpi.com |
Mechanistic Investigations of Biological Activities of Humulus Lupulus Compounds in Vitro and Cellular Models
Anti-inflammatory Mechanisms of Hop Compounds
Compounds derived from hops, including polyphenols like xanthohumol (B1683332) and bitter acids (α-acids and β-acids), can interfere with intracellular immune signaling pathways at multiple levels. nih.govresearchgate.net These interactions form the basis of their observed anti-inflammatory effects.
A primary mechanism by which hop compounds mitigate inflammation is through the modulation of key transcription factors that regulate the expression of pro-inflammatory genes. jpp.krakow.pl The Nuclear Factor-kappaB (NF-κB) pathway is a significant target. nih.govresearchgate.netjpp.krakow.pl Certain hop compounds inhibit the NF-κB signaling pathway by preventing the activation of Toll-like receptor 4 (TLR4). nih.govresearchgate.net This interference disrupts the association of TLR4 dimers with the co-stimulatory molecule MD2, which in turn prevents the nuclear translocation of NF-κB. nih.govresearchgate.net For instance, a spent hops extract (SHE) was shown to decrease both mRNA and protein expression of NF-κB in lipopolysaccharide (LPS)-activated macrophages. researchgate.net
Beyond NF-κB, hop compounds can also inhibit other pro-inflammatory signaling pathways. nih.govresearchgate.net Research indicates that they can suppress pathways driven by Signal Transducer and Activator of Transcription 1 (STAT-1) and Interferon Regulatory Factor 1 (IRF-1). nih.govresearchgate.netnih.govsci-rad.com The synergistic induction of inducible nitric oxide synthase (iNOS) gene expression by gliadin and interferon-gamma (IFN-γ) has been shown to correlate with the induction of NF-κB, IRF-1, and STAT-1α DNA binding activity. nih.gov
By modulating inflammatory signaling pathways, hop compounds effectively reduce the production of a wide array of pro-inflammatory mediators. nih.govresearchgate.net In vitro treatments using hop extracts on LPS-stimulated macrophages and peripheral blood mononuclear cells have demonstrated a decrease in the levels of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), IL-6, IL-8, and IL-12. nih.govjpp.krakow.plmdpi.com For example, iso-α-acids have been shown to reduce levels of TNF-α, IL-1β, IL-6, and IL-12 in microglial cells. nih.gov Similarly, a spent hops extract significantly suppressed IL-6 mRNA and protein expression in LPS-activated macrophages. jpp.krakow.plresearchgate.net
The production of nitric oxide (NO), a key inflammatory molecule, is also significantly inhibited. nih.govjpp.krakow.pl Both xanthohumol and isoxanthohumol (B16456) have been shown to reduce NO production in mouse macrophages, with xanthohumol exhibiting an IC₅₀ of 8.3 µM in one study. nih.gov Spent hop extract also reduced inducible nitric oxide synthase (iNOS) protein expression and subsequent NO production. jpp.krakow.pljpp.krakow.pl
Furthermore, hop compounds can inhibit the synthesis of prostaglandins, which are lipid compounds with hormone-like effects that mediate inflammation. jpp.krakow.pl This is achieved by down-regulating the expression of cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin (B15479496) synthesis. jpp.krakow.pljpp.krakow.pl Spent hop extract was found to decrease COX-2 expression at both the mRNA and protein levels in murine macrophages. jpp.krakow.plresearchgate.netjpp.krakow.pl This evidence highlights the broad-spectrum inhibitory effects of hop derivatives on the key chemical mediators of inflammation. jpp.krakow.plnih.gov
| Compound/Extract | Mediator(s) Inhibited | Cell Model | Key Findings | Reference |
|---|---|---|---|---|
| Iso-α-acids | NO, TNF-α, IL-1β, IL-6, IL-12, MCP-1 | Microglial cells | Shifted microglia from a pro-inflammatory to an anti-inflammatory phenotype. | nih.gov |
| Xanthohumol | NO, iNOS | RAW 264.7 macrophages | Inhibited NO production with an IC₅₀ of 8.3 µM. | nih.gov |
| Spent Hops Extract (SHE) | IL-6, COX-2, iNOS, NO, NF-κB | RAW 264.7 macrophages | Reduced COX-2 mRNA by 47% and protein by 32%; reduced iNOS protein to 2%. | jpp.krakow.plresearchgate.netjpp.krakow.pl |
| Hop Bitter Acids | TNF-α, IL-1β | TNF-α-stimulated fibroblasts | Decreased production of key cytokines, suggesting a role in preventing fibrosis. | mdpi.com |
| Humulus lupulus Extract | IL-6, IL-8 | Primary human keratinocytes | Inhibited radiation-induced production of IL-6 and IL-8. | mdpi.com |
Hop compounds have demonstrated the ability to modulate the behavior of immune cells, particularly microglia, which are the resident immune cells of the central nervous system. nih.gov Research has shown that iso-α-acids, the bitter components derived from hops, can promote the phagocytic activity of microglial cells in vitro. nih.gov This enhanced phagocytosis is coupled with a beneficial shift in the microglial phenotype. nih.govfrontiersin.org
Microglia can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. frontiersin.org Hop compounds, specifically iso-α-acids, promote the switching of microglia from the M1 to the M2 phenotype. nih.govfrontiersin.org This is evidenced by reduced levels of pro-inflammatory mediators and an increase in the number of the anti-inflammatory microglial marker CD206. nih.gov This M2 phenotype is associated with tissue repair and the resolution of inflammation, highlighting a crucial mechanism for the neuroprotective effects of hop compounds. frontiersin.orgmdpi.com
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, and chronic inflammation is a key driver. mdpi.com Hop compounds have been shown to possess anti-fibrotic properties by interfering with this process in different cell types. nih.govmdpi.com A key target in fibrosis is the transforming growth factor-beta (TGF-β) signaling pathway, which stimulates fibroblasts to differentiate into myofibroblasts. nih.govnih.gov
Xanthohumol has been found to inhibit the activation of cardiac and intestinal fibroblasts induced by TGF-β1. nih.govnih.govresearchgate.net This inhibition leads to a reduction in the expression of alpha-smooth muscle actin (α-SMA), a hallmark of myofibroblast differentiation, and decreases the overproduction of collagen I and III. mdpi.comnih.govnih.gov Studies have shown that xanthohumol can mediate these effects by regulating pathways such as PTEN/Akt/mTOR and interfering with the binding of TGF-Receptor I (TβRI) to Smad3. nih.govnih.gov Similarly, a mix of hop bitter acids has been shown to reduce α-SMA expression in activated hepatic stellate cells. nih.gov These findings suggest that hop compounds can prevent fibrotic processes by directly targeting cellular differentiation and the expression of key fibrogenic molecules. nih.govmdpi.com
Antioxidant Mechanisms of Hop Compounds
The antioxidant potential of hop extracts and their isolated compounds has been evaluated using various in vitro assays that measure their ability to scavenge free radicals. nih.govresearchgate.net Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Oxygen Radical Absorbance Capacity (ORAC) assay, and the hydrogen peroxide scavenging (HPS) assay. nih.gov
Studies using these assays have consistently demonstrated the potent antioxidant activity of hop constituents. mdpi.commdpi.com Xanthohumol, a major prenylated flavonoid in hops, has been shown to be highly effective. One study reported that xanthohumol is nine-fold more effective than Trolox (a water-soluble vitamin E analog) in scavenging peroxyl radicals and three-fold more effective against hydroxyl radicals. nih.gov The ORAC assay has identified xanthohumol, along with other phenolic acids, as highly active in scavenging both hydroxyl and peroxyl radicals. nih.gov Different hop cultivars and extracts exhibit varying degrees of antioxidant power in DPPH and other assays, which often correlates with their total phenolic and flavonoid content. researchgate.netmdpi.com For example, a hop cultivar with high lupulone (B1675512) content showed significant antioxidant power against the DPPH radical. researchgate.net These direct radical scavenging capabilities underscore the role of hop compounds in combating oxidative stress. nih.govmdpi.com
| Compound/Extract | Assay | Key Findings | Reference |
|---|---|---|---|
| Xanthohumol | Peroxyl/Hydroxyl Radical Scavenging | 9-fold more effective than Trolox for peroxyl radicals and 3-fold more for hydroxyl radicals. | nih.gov |
| Isoxanthohumol | Peroxyl/Hydroxyl Radical Scavenging | More potent than xanthohumol for peroxyl radical scavenging. | nih.gov |
| Xanthohumol | ORAC | Described as one of the most active compounds in hydroxyl and peroxyl radical-scavenging. | nih.gov |
| Hop Cultivar PCJe (High Lupulone) | DPPH | Showed the highest antioxidant power (IC₅₀ of 0.027 mg/mL) among tested cultivars. | researchgate.net |
| Hop Cultivar El Dorado | DPPH & ABTS | Ethanol (B145695) extracts revealed the highest antioxidant activity compared to other accessions. | mdpi.com |
| Various Hop Genotypes | ORAC | Values ranged from 1069 to 1910 µmol Trolox equivalent (TE)/g dry weight. | nih.gov |
Activation of Endogenous Antioxidant Pathways (e.g., Keap1-Nrf2 Pathway, ARE)
Compounds derived from Humulus lupulus (hop) have been shown to activate endogenous antioxidant pathways, primarily through the Keap1-Nrf2 signaling pathway. nih.govmdpi.comacs.org This pathway is a critical regulator of cellular defense against oxidative stress. mdpi.comlifestylematrix.com Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is bound in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. mdpi.comnih.gov
However, in the presence of oxidative stressors or electrophilic compounds like xanthohumol from hops, this complex is disrupted. nih.govmdpi.comlifestylematrix.com Xanthohumol, a notable prenylated flavonoid in hops, acts as a weak electrophile and can interact with cysteine residues on Keap1. nih.govresearchgate.netresearchgate.net This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus. mdpi.comresearchgate.net
Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes. mdpi.comresearchgate.net This binding initiates the transcription of a suite of phase II detoxification and antioxidant enzymes, thereby bolstering the cell's defense mechanisms against oxidative damage. nih.govmdpi.comacs.org The activation of the Nrf2-ARE pathway by hop compounds like xanthohumol is a key mechanism by which they exert their protective effects against oxidative stress-induced cellular damage. mdpi.comresearchgate.netacs.org Studies have demonstrated that this activation by xanthohumol can protect neuronal cells from oxidative damage, suggesting its potential in mitigating neurodegenerative processes. researchgate.netacs.org
Modulation of Oxidative Stress Enzymes (e.g., NQO1, HO-1, GST, GCL, Trx-1, TrxR-1)
The activation of the Nrf2 pathway by hop compounds leads to the upregulation and increased activity of several critical oxidative stress enzymes. mdpi.comresearchgate.netresearchgate.net Research has shown that treatment with xanthohumol can significantly increase the expression of these enzymes, providing a protective effect against cellular damage. nih.govnih.govresearchgate.net
Key enzymes modulated by hop compounds include:
NAD(P)H:quinone oxidoreductase 1 (NQO1): This enzyme is involved in the detoxification of quinones and other electrophilic compounds. nih.govmdpi.comresearchgate.net Hop extracts and xanthohumol have been shown to induce NQO1 activity. treemed.cz
Heme oxygenase-1 (HO-1): HO-1 is an enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties. nih.govmdpi.comresearchgate.net Xanthohumol has been observed to increase both the mRNA and protein levels of HO-1. mdpi.comnih.gov
Glutathione (B108866) S-transferases (GSTs): These enzymes play a crucial role in the detoxification of a wide range of xenobiotics and endogenous electrophiles by conjugating them with glutathione. nih.govmdpi.comresearchgate.net
Glutamate-cysteine ligase (GCL): As the rate-limiting enzyme in the synthesis of glutathione (GSH), GCL is vital for maintaining cellular antioxidant capacity. mdpi.comnih.govsemanticscholar.org Hop compounds have been shown to increase GCL expression. mdpi.comnih.gov
Thioredoxin (Trx-1) and Thioredoxin Reductase (TrxR-1): The thioredoxin system, comprising Trx-1 and TrxR-1, is another major antioxidant system in cells, responsible for reducing oxidized proteins. mdpi.comnih.govprostatecancertopics.com Studies have demonstrated that xanthohumol treatment leads to an upregulation of both Trx-1 and TrxR-1 mRNA and protein levels. mdpi.comnih.govprostatecancertopics.com
The collective upregulation of these enzymes by hop compounds, particularly xanthohumol, enhances the cell's ability to neutralize reactive oxygen species (ROS) and detoxify harmful substances, thereby protecting against oxidative damage. mdpi.comacs.orgresearchgate.net
Antimicrobial Mechanisms of Hop Compounds (In Vitro)
Disruption of Bacterial Membrane Integrity and Function
A primary antimicrobial mechanism of hop compounds, particularly the bitter acids (α-acids like humulone (B191422) and β-acids like lupulone) and xanthohumol, is the disruption of bacterial cell membrane integrity and function. nih.govcibd.org.ukfrontiersin.org These lipophilic compounds are thought to target the bacterial cell membrane, leading to a cascade of inhibitory effects. frontiersin.orgencyclopedia.pub
The action of these compounds as ionophores is a key aspect of this disruption. nih.gov They can transport protons across the cell membrane, which dissipates the transmembrane pH gradient essential for many cellular processes. nih.govcibd.org.uk This influx of protons lowers the intracellular pH, which in turn inhibits nutrient transport and ultimately leads to cell starvation. cibd.org.uknih.gov Furthermore, hop compounds can form complexes with divalent cations like manganese (Mn²⁺), facilitating their transport across the membrane. nih.gov This process can induce oxidative stress within the bacterial cell. nih.gov
The breakdown of the cell membrane's selective permeability also leads to the leakage of essential intracellular components and inhibits the active transport of sugars and amino acids. nih.govcibd.org.uknih.gov This disruption of membrane function consequently halts vital processes such as respiration and the synthesis of proteins, DNA, and RNA. nih.govcibd.org.ukmdpi.com The effectiveness of these compounds is generally greater against Gram-positive bacteria, as the outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a barrier. nih.govtandfonline.com
Interference with Bacterial Metabolic Pathways (e.g., PEP system)
In addition to disrupting membrane integrity, hop compounds have been shown to interfere with specific bacterial metabolic pathways. One notable target is the phosphoenolpyruvate (B93156) (PEP)-dependent phosphotransferase system (PTS). nih.govmdpi.comresearchgate.net This system is crucial for the transport and phosphorylation of various carbohydrates in many bacteria.
Inhibition of Microbial Biofilm Formation
Several studies have highlighted the ability of hop-derived compounds to inhibit the formation of microbial biofilms. nih.govresearchgate.netfrontiersin.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses.
Hop extracts and pure compounds like xanthohumol have demonstrated the ability to interfere with biofilm formation at sub-inhibitory concentrations. nih.govresearchgate.netfrontiersin.org They achieve this by reducing the initial adhesion of bacteria, such as Staphylococcus species, to surfaces. nih.govresearchgate.netresearchgate.net By preventing this crucial first step, the subsequent development of a mature biofilm is hindered. nih.govresearchgate.net
Furthermore, hop compounds have also shown efficacy in eradicating established biofilms. nih.govresearchgate.net For instance, xanthohumol and hop cone extracts have been reported to significantly reduce the viability of mature S. aureus biofilms. nih.govresearchgate.net The components of Humulus lupulus, including lupulone, humulone, and xanthohumol, have been shown to decrease the number of Staphylococcus aureus cells released from biofilms. uzhnu.edu.ua This anti-biofilm activity suggests a potential application for hop compounds in addressing the challenges posed by biofilm-associated infections. nih.govfrontiersin.org
Activity Against Multidrug-Resistant Bacterial Strains
A significant area of research has focused on the activity of hop compounds against multidrug-resistant (MDR) bacteria, offering a potential avenue to combat the growing threat of antibiotic resistance. nih.govresearchgate.netnih.gov Hop extracts and their purified constituents have demonstrated notable efficacy against various resistant strains, particularly Gram-positive bacteria. frontiersin.orgupol.cz
Specifically, hop fractions, including α- and β-bitter acids and xanthohumol, have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci. upol.czumass.edu Xanthohumol, in particular, has shown potent antimicrobial properties against MRSA. upol.czresearchgate.net The minimum inhibitory concentrations (MICs) of hop compounds against MRSA have been found to be in a range that suggests potential therapeutic relevance. nih.govfrontiersin.orgumass.edu For example, a hop extract was able to inhibit the growth of an MRSA strain at a concentration of 12.5 μg/ml. nih.gov
Moreover, some hop compounds have exhibited synergistic effects when combined with conventional antibiotics. nih.govscispace.com For instance, positive interactions have been observed between hop extracts or xanthohumol and antibiotics like oxacillin (B1211168) and linezolid (B1675486) against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.govscispace.com This synergistic action could potentially enhance the efficacy of existing antibiotics and help overcome resistance mechanisms. nih.govmdpi.com The ability of hop compounds to act against MDR strains and in synergy with antibiotics underscores their potential as a source for new antimicrobial agents. nih.govresearchgate.netupol.cz
Enzyme and Receptor Modulation by Hop Compounds
The bioactive constituents of hop, Humulus lupulus, ext., have been the subject of extensive research to elucidate their interactions with various enzymes and cellular receptors. These interactions are fundamental to understanding the diverse biological activities attributed to hop compounds. In vitro and cellular model studies have revealed significant modulatory effects on key enzyme systems and nuclear receptors, providing insights into their potential mechanisms of action.
Interactions with Cytochrome P450 Enzyme System (e.g., P450 1A1/2, 1B1, 2C8, 2C9, 2C19)
Hop-derived compounds, particularly prenylated flavonoids, have demonstrated notable inhibitory effects on several cytochrome P450 (CYP450) enzymes, which are crucial for the metabolism of a wide range of endogenous and exogenous substances. nih.govresearchgate.netnih.govtandfonline.com
A standardized hop extract showed significant inhibition of CYP2C8 (93%), CYP2C9 (88%), and CYP2C19 (70%) at a concentration of 5 µg/mL. nih.govnih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for the extract were 0.8 µg/mL for CYP2C8, 0.9 µg/mL for CYP2C9, and 3.3 µg/mL for CYP2C19. nih.govnih.gov Inhibition of CYP1A2 was also observed, though to a lesser extent (27% inhibition at 5 µg/mL) with an IC50 value of 9.4 µg/mL. nih.govnih.gov
Individual hop compounds exhibit distinct inhibitory profiles. Xanthohumol (XN) is a potent inhibitor of CYP1A1 and CYP1B1. researchgate.nettandfonline.comnih.gov At a concentration of 10 µM, xanthohumol almost completely inhibited the activity of CYP1A1 and fully eliminated CYP1B1 activity. researchgate.nettandfonline.comnih.gov Isoxanthohumol (IX) and 8-prenylnaringenin (B1664708) (8-PN) were identified as the most effective inhibitors of CYP1A2, causing over 90% inhibition at 10 µM. researchgate.netnih.gov
Further studies have detailed the specific inhibitory potentials of these compounds. Isoxanthohumol is a particularly potent inhibitor of CYP2C8, with an IC50 value of 0.2 µM. nih.govnih.gov 8-prenylnaringenin is the most potent inhibitor for CYP1A2, CYP2C9, and CYP2C19, with IC50 values of 1.1 µM, 1.1 µM, and 0.4 µM, respectively. nih.govnih.gov In contrast, xanthohumol, isoxanthohumol, and 8-prenylnaringenin were found to be poor inhibitors of CYP2E1 and CYP3A4. researchgate.netnih.gov
Table 1: Inhibition of Cytochrome P450 Enzymes by Hop Extract and Compounds
| Enzyme | Inhibitor | Concentration | % Inhibition | IC50 | Source |
|---|---|---|---|---|---|
| CYP2C8 | Hop Extract | 5 µg/mL | 93% | 0.8 µg/mL | nih.govnih.gov |
| CYP2C9 | Hop Extract | 5 µg/mL | 88% | 0.9 µg/mL | nih.govnih.gov |
| CYP2C19 | Hop Extract | 5 µg/mL | 70% | 3.3 µg/mL | nih.govnih.gov |
| CYP1A2 | Hop Extract | 5 µg/mL | 27% | 9.4 µg/mL | nih.govnih.gov |
| CYP1A1 | Xanthohumol | 10 µM | ~100% | - | researchgate.nettandfonline.comnih.gov |
| CYP1B1 | Xanthohumol | 10 µM | 100% | - | researchgate.nettandfonline.comnih.gov |
| CYP1A2 | Isoxanthohumol | 10 µM | >90% | - | researchgate.netnih.gov |
| CYP1A2 | 8-Prenylnaringenin | 10 µM | >90% | 1.1 µM | nih.govresearchgate.netnih.govnih.gov |
| CYP2C8 | Isoxanthohumol | - | - | 0.2 µM | nih.govnih.gov |
| CYP2C9 | 8-Prenylnaringenin | - | - | 1.1 µM | nih.govnih.gov |
| CYP2C19 | 8-Prenylnaringenin | - | - | 0.4 µM | nih.govnih.gov |
Aromatase Enzyme Inhibition Mechanisms
Several prenylated flavonoids from hops have been identified as inhibitors of aromatase (CYP19A1), the key enzyme in estrogen biosynthesis. acs.orgnih.gov This inhibitory action is considered a potential mechanism for the anti-breast cancer effects of these compounds. nih.gov
Among the hop flavonoids, 8-prenylnaringenin (8-PN) stands out as a highly potent aromatase inhibitor. nih.govnih.govencyclopedia.pubbiorxiv.org Studies using human granulosa-like tumor cells (KGN) and choriocarcinoma-derived JAR cells reported IC50 values for 8-PN as low as 8 nM and 65 nM, respectively. nih.govencyclopedia.pubencyclopedia.pub Another study reported an IC50 of approximately 0.06 µM. nih.gov This potent inhibition is thought to be a catalytic effect, as 8-PN did not appear to affect the abundance of the aromatase protein itself. nih.gov
Other hop compounds, such as xanthohumol and 6-prenylnaringenin (B1664697), have been shown to be weak inhibitors of aromatase. nih.gov In contrast, isoxanthohumol demonstrated a more moderate inhibitory effect with an IC50 of 140 µM in JAR cells. encyclopedia.pubencyclopedia.pub The inhibitory activity of a standardized spent hop extract was found to be comparable to the positive control, ketoconazole. nih.gov Research suggests that the C8 prenylation of naringenin (B18129) is a key structural feature for potent aromatase inhibition. researchgate.net
Nuclear Receptor Interactions (e.g., Estrogen Receptors ERα, ERβ, Aryl Hydrocarbon Receptor AhR)
Hop compounds interact with several nuclear receptors, including estrogen receptors (ERα and ERβ) and the aryl hydrocarbon receptor (AhR), which play critical roles in cellular signaling and gene regulation. acs.orgnih.govresearchgate.net
8-prenylnaringenin is recognized as one of the most potent phytoestrogens, exhibiting strong binding to both ERα and ERβ. acs.orgnih.gov However, there are conflicting reports regarding its receptor preference. Some studies indicate that 8-PN binds with a higher affinity to ERα than ERβ, while others suggest comparable binding to both isoforms. nih.govnih.govmdpi.comresearchgate.net For instance, competitive binding assays showed that 8-PN had a greater affinity for ERα, whereas another potent phytoestrogen from licorice, 8-prenylapigenin (8-PA), showed the strongest affinity for ERβ. nih.gov The interaction of 8-PN with ERα is believed to be crucial for some of its biological effects, such as those on bone metabolism. mdpi.com
In addition to estrogen receptors, certain hop flavonoids interact with the aryl hydrocarbon receptor (AhR). acs.orgnih.govresearchgate.net 6-prenylnaringenin (6-PN) has been identified as an AhR agonist. acs.orgnih.govresearchgate.net Activation of AhR by 6-PN can lead to the degradation of the estrogen receptor, suggesting a mechanism by which hop extracts may modulate the estrogen chemical carcinogenesis pathway. acs.orgnih.govresearchgate.net This interaction can also reverse the epigenetic silencing of CYP1A1, thereby promoting the detoxification pathway of estrogen metabolism. uic.edu
Table 2: Interaction of Hop Compounds with Nuclear Receptors
| Compound | Receptor | Interaction Type | Key Finding | Source |
|---|---|---|---|---|
| 8-Prenylnaringenin (8-PN) | ERα | Agonist/Binds | Potent phytoestrogen, higher affinity for ERα than ERβ in some studies. | acs.orgnih.govmdpi.comresearchgate.net |
| 8-Prenylnaringenin (8-PN) | ERβ | Agonist/Binds | Binds to ERβ, but with lower affinity than ERα in some studies. | nih.gov |
| 6-Prenylnaringenin (6-PN) | AhR | Agonist | Activates AhR, leading to ERα degradation and modulation of estrogen metabolism. | acs.orgnih.govresearchgate.netuic.edu |
Kinase Pathway Modulation (e.g., AMP-activated protein kinase (AMPK))
Xanthohumol has been shown to modulate several kinase pathways, with a significant focus on the AMP-activated protein kinase (AMPK) signaling pathway. acs.orgnih.govnih.govmdpi.commdpi.comaai.orgresearchgate.netresearchgate.netscielo.br AMPK is a central regulator of cellular energy homeostasis and metabolism.
In vitro studies using endothelial cells have demonstrated that xanthohumol treatment leads to increased phosphorylation and activation of AMPK. nih.govresearchgate.net This activation is mediated by the calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), and not by the liver kinase B1 (LKB1), which is typically activated under energy stress. nih.govresearchgate.net The activation of AMPK by xanthohumol has been linked to its anti-angiogenic effects. nih.govresearchgate.net Downstream of AMPK, xanthohumol was found to reduce nitric oxide (NO) levels by decreasing the phosphorylation of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net
Furthermore, xanthohumol's activation of AMPK is implicated in its anti-inflammatory and metabolic regulatory effects. In macrophages, xanthohumol-induced AMPK activation is associated with a shift towards an anti-inflammatory M2 phenotype. aai.org In adipocytes, xanthohumol stimulates lipolysis and inhibits adipogenesis through AMPK activation. mdpi.com This pathway is also believed to be central to the anti-obesity and anti-glycemic effects observed with xanthohumol and xanthohumol-rich hop extracts. acs.orgnih.govscielo.br
Cellular Process Modulation by Hop Compounds (In Vitro)
The bioactive compounds found in Humulus lupulus, ext. exert significant effects on fundamental cellular processes, including cell cycle progression and apoptosis. These modulatory activities have been extensively investigated in various cancer cell lines, providing a mechanistic basis for the observed anti-proliferative and pro-apoptotic properties of hop constituents.
Mechanisms of Cell Cycle Regulation and Apoptosis Induction
Xanthohumol has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. mdpi.comspandidos-publications.comnih.govnih.gov In human larynx cancer cells, xanthohumol treatment led to cell cycle arrest in the G1 phase. nih.gov This was associated with an increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21/WAF1, along with a downregulation of cyclin D1. nih.govnih.gov
The induction of apoptosis by xanthohumol involves the modulation of key regulatory proteins. mdpi.comnih.gov In larynx cancer cells, xanthohumol treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov Similarly, in doxorubicin-resistant breast cancer cells (MCF-7/ADR), xanthohumol induced apoptosis, which was evidenced by a decrease in Bcl-2, an increase in the pro-apoptotic protein Bax, and the cleavage of PARP. mdpi.com
The prenylflavonoids xanthohumol, isoxanthohumol, and 8-prenylnaringenin have all been shown to decrease the proliferation of Sk-Br-3 breast cancer cells and induce apoptosis. nih.gov The anti-proliferative effect of these compounds was reversible by the addition of 17β-estradiol, suggesting that their mechanism of action is linked to the inhibition of estrogen synthesis via aromatase inhibition. nih.gov
Anti-adipogenesis and Lipolysis Mechanisms
In vitro and cellular models have demonstrated that compounds within Humulus lupulus extract, particularly the prenylated chalcone (B49325) xanthohumol (XN), exert significant effects on fat metabolism by inhibiting adipogenesis (the formation of fat cells) and promoting lipolysis (the breakdown of fats). These activities are primarily investigated using murine 3T3-L1 preadipocytes and adipocytes, as well as primary human subcutaneous preadipocytes. nih.govmdpi.com
The anti-adipogenic effect of hop extracts and their constituent compounds is linked to the modulation of key transcription factors that govern adipocyte differentiation. researchgate.net Studies have shown that hop extracts and xanthohumol can inhibit the differentiation of preadipocytes into mature adipocytes. cambridge.orgnih.gov This inhibition is achieved by downregulating the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis, and other critical adipogenic markers like CCAAT enhancer-binding proteins (C/EBPα) and fatty acid-binding protein (aP2). researchgate.netcambridge.orgnih.gov For instance, treatment of 3T3-L1 preadipocytes with hop extract or its fractions during differentiation resulted in a significant reduction in lipid accumulation and PPARγ expression. cambridge.org Similarly, xanthohumol has been observed to decrease lipid content and PPARγ expression in 3T3-L1 cells. mdpi.comresearchgate.net
The AMP-activated protein kinase (AMPK) signaling pathway is a crucial mediator of the anti-obesity effects of xanthohumol. nih.gov Activation of AMPK by xanthohumol has been shown to inhibit adipogenesis and stimulate lipolysis in both 3T3-L1 cells and primary human subcutaneous preadipocytes. nih.govmdpi.com This activation leads to several downstream effects, including the inhibition of acetyl-CoA carboxylase (ACC), which reduces fatty acid synthesis (de novo lipogenesis), and the increased expression of key lipolytic enzymes. nih.gov
Furthermore, xanthohumol promotes lipolysis in mature adipocytes. This is evidenced by an increase in glycerol (B35011) release and the upregulation of major lipolytic enzymes such as adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL). nih.govnih.gov The induction of these enzymes suggests an enhanced breakdown of stored triacylglycerols. nih.gov Interestingly, the pro-lipolytic effect of xanthohumol is also linked to the AMPK pathway, as the presence of an AMPK inhibitor was found to decrease the expression of both HSL and ATGL. nih.gov
Some research also points to xanthohumol's ability to induce "beiging" of white adipocytes, a process where white fat cells acquire characteristics of brown fat cells, which are specialized in burning energy and producing heat (thermogenesis). nih.gov Xanthohumol was found to upregulate beige-fat-specific markers like UCP1, PGC-1α, and TBX-1 in mature 3T3-L1 adipocytes, suggesting an increase in mitochondrial biogenesis and thermogenic capacity. nih.gov
Table 1: Mechanistic Findings on Anti-adipogenesis and Lipolysis of Humulus lupulus Compounds (In Vitro/Cellular Models)
| Compound/Extract | Cell Model | Key Findings | Mechanism of Action | Citations |
|---|---|---|---|---|
| Xanthohumol (XN) | 3T3-L1 Preadipocytes | Inhibited adipocyte differentiation; decreased lipid accumulation. | Downregulation of PPARγ, C/EBPα, aP2. | mdpi.comresearchgate.net |
| Hop Extract | 3T3-L1 Preadipocytes | Strongly inhibited adipocyte differentiation and lipid accumulation. | Inhibition of PPARγ expression. | cambridge.org |
| Xanthohumol (XN) | 3T3-L1 Adipocytes & Human Subcutaneous Preadipocytes | Inhibited adipogenesis, stimulated lipolysis, and induced beiging. | Activation of AMPK signaling pathway; upregulation of UCP1, PGC-1α, TBX-1. | nih.gov |
| Xanthohumol (XN) | 3T3-L1 Adipocytes | Increased expression of HSL and ATGL, indicating increased lipolysis. | Mediated by AMPK pathway. | nih.gov |
| Xanthohumol (XN) | 3T3-L1 Adipocytes | Induced apoptosis in mature adipocytes. | Increased caspase 3/7 activity. | nih.govzen-bio.com |
| Xanthohumol (XN) | HepG2 cells | Inhibited triglyceride synthesis and apolipoprotein B secretion. | Inhibition of diacylglycerol acyltransferase (DGAT) activity. |
Modulation of Estrogen Chemical Carcinogenesis Pathways
Compounds from Humulus lupulus have been shown to modulate key enzymatic pathways involved in estrogen chemical carcinogenesis, suggesting a potential role in chemoprevention. nih.govaacrjournals.org This process involves the metabolic activation of estrogens into reactive quinones that can damage DNA, initiating carcinogenesis. nih.gov The primary focus of in vitro research has been on the effects of hop flavonoids, such as xanthohumol (XN), 8-prenylnaringenin (8-PN), and 6-prenylnaringenin (6-PN), on enzymes that metabolize estrogens. nih.govacs.org
One key mechanism is the modulation of cytochrome P450 (CYP) enzymes, which are central to the phase I metabolism of estrogens. nih.gov In breast epithelial cells, CYP1A1 and CYP1B1 are particularly important. CYP1B1 catalyzes the conversion of estradiol (B170435) (E₂) to 4-hydroxyestradiol (B23129) (4-OHE₂), a catechol estrogen that can be further oxidized to a carcinogenic quinone. nih.gov Conversely, CYP1A1 primarily produces the less carcinogenic 2-hydroxyestradiol (B1664083) (2-OHE₂). nih.gov Hop extracts and their constituents can influence this balance. For example, xanthohumol and isoxanthohumol (IX) have been identified as potent inhibitors of CYP1A activity. aacrjournals.org Furthermore, hop extracts have been shown to inhibit the upregulation of CYP1A1 and CYP1B1 induced by E₂, thereby reducing the formation of catechol estrogens and subsequent DNA damage. nih.gov
In addition to inhibiting activation pathways, hop compounds can enhance detoxification pathways. treemed.cz An enriched hop extract and the compound 6-PN were found to preferentially enhance the nontoxic estrogen 2-hydroxylation pathway by up-regulating CYP1A1. acs.org This effect appears to be mediated through the activation of the aryl hydrocarbon receptor (AhR). acs.orgtreemed.cz However, studies on the effect of hop extracts on other detoxification enzymes like catechol-O-methyltransferase (COMT), which converts catechol estrogens into benign methoxy (B1213986) metabolites, have shown no significant impact on COMT protein levels in MCF-10A cells. nih.gov
Table 2: Modulation of Estrogen Chemical Carcinogenesis Pathways by Humulus lupulus Compounds (In Vitro Models)
| Compound/Extract | Cell Model | Target Enzyme/Pathway | Effect | Citations |
|---|---|---|---|---|
| Hop Extract | MCF-10A Cells | CYP1A1 & CYP1B1 | Inhibited E₂-induced upregulation, reducing catechol estrogen formation. | nih.gov |
| Xanthohumol (XN) & Isoxanthohumol (IX) | Not specified (in vitro assay) | CYP1A | Potent inhibition of enzyme activity. | aacrjournals.org |
| 8-Prenylnaringenin (8-PN) & Xanthohumol (XN) | Primary Mammary Fibroblasts, JAR Choriocarcinoma Cells | Aromatase (CYP19A1) | Inhibited enzymatic activity, reducing estrogen synthesis. | nih.gov |
| Xanthohumol (XN) | Not specified (in vitro assay) | Aromatase (CYP19A1) | Inhibition of enzymatic activity. | epa.govresearchgate.net |
| Hop Extract & 6-Prenylnaringenin (6-PN) | MCF-10A & MCF-7 Cells | CYP1A1 / AhR Pathway | Induced CYP1A1-catalyzed estrogen 2-hydroxylation via AhR activation. | acs.orgtreemed.cz |
| Hop Extract | MCF-10A Cells | Catechol-O-methyltransferase (COMT) | No effect on protein levels. | nih.gov |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 6,8-diprenylnaringenin |
| 6-prenylnaringenin (6-PN) |
| 8-geranylnaringenin |
| 8-prenylnaringenin (8-PN) |
| Acetyl-CoA carboxylase (ACC) |
| Adipose triglyceride lipase (ATGL) |
| Androstenedione |
| Apolipoprotein B |
| Aromatase |
| C/EBPα |
| C/EBPβ |
| Caspase 3/7 |
| Catechol-O-methyltransferase (COMT) |
| Curcumin |
| Cyclooxygenase-1 |
| Cyclooxygenase-2 |
| Cytochrome P450 (CYP) |
| CYP19A1 |
| CYP1A1 |
| CYP1A2 |
| CYP1B1 |
| CYP2C19 |
| CYP2C8 |
| CYP2C9 |
| Daidzein |
| Diacylglycerol acyltransferase (DGAT) |
| Estradiol (E₂) |
| Fatty acid binding protein (aP2) |
| Genistein |
| Guggulsterone |
| Hormone-sensitive lipase (HSL) |
| Humulone |
| Isohumulones |
| Isoliquiritigenin |
| Isoxanthohumol (IX) |
| Leptin |
| Lupulone |
| Peroxisome proliferator-activated receptor-gamma (PPARγ) |
| PGC-1α |
| Resveratrol |
| SREBP-1c |
| TBX-1 |
| Testosterone |
| Triacylglycerol |
| UCP1 |
| Xanthohumol (XN) |
Genetic Improvement and Agronomic Practices for Modulating Humulus Lupulus Compound Profiles
Genetic Engineering and Molecular Breeding Strategies for Enhanced Specialized Metabolite Production
Traditional hop breeding, relying on phenotypic selection from cross-pollination, is a lengthy process, often taking 12 to 15 years to develop a new variety. bayern.de Modern biotechnology offers powerful tools to accelerate this process and achieve more targeted outcomes. bayern.descispace.com The primary goals of these strategies are to enhance the production of commercially important secondary metabolites, increase yield, and improve resistance to pests and diseases, which can indirectly preserve the quality of the chemical profile. nih.govbayern.de
Molecular breeding methods like marker-assisted selection (MAS) are particularly valuable for improving the efficiency of hop breeding. nih.gov MAS relies on identifying reliable associations between molecular markers (specific DNA sequences) and desired traits. nih.govbayern.de This allows breeders to screen young seedlings for genetic potential without waiting for the plant to mature and produce cones, drastically reducing the time and resources required for selection. bayern.de For instance, researchers have identified molecular markers linked to high cohumulone (B117531) content and resistance to diseases like powdery and downy mildew. bayern.deusda.gov Resistance to pathogens such as Pseudoperonospora humuli (downy mildew) is critical, as infection can cause significant losses in both yield and quality. hopsteiner.us Studies have shown that resistance is genetically mediated by the prophylactic production of phenylpropanoids, and genome-wide association studies have successfully linked major resistance loci with markers in the phenylpropanoid pathway. hopsteiner.us
Quantitative trait loci (QTL) analysis is another powerful tool used to dissect the complex genetic architecture of traits like yield and cone chemistry. nih.gov By mapping QTLs, researchers can identify specific regions of the genome that influence the concentration of compounds like alpha-acids and essential oils. nih.gov This knowledge is fundamental for developing effective MAS strategies and for targeting genes in genetic engineering approaches. nih.gov While genetic transformation to directly introduce novel traits into hops is an area of interest, much of the current focus remains on using molecular markers to enhance classical breeding programs. scispace.com The ultimate aim is to develop hop varieties with unique features, such as enhanced flavor compounds and biotransformation precursors, to meet the evolving demands of the brewing industry. consensus.app
Impact of Agronomic Interventions and Environmental Factors on Humulus lupulus Compound Accumulation
The genetic potential of a hop variety can only be fully realized under optimal growing conditions. A host of agronomic and environmental factors significantly influences the biosynthesis and accumulation of key chemical compounds. researchgate.netiung.pl These factors include climate, soil, crop management techniques, harvest timing, and post-harvest handling. researchgate.netbarthhaas.com
Environmental conditions such as temperature, rainfall, and sunlight are critical determinants of the final chemical profile. researchgate.netresearchgate.net High temperatures, particularly above 32°C, can interfere with plant physiology, potentially leading to early flowering and reduced biosynthesis of alpha- and beta-acids. researchgate.net Conversely, a study comparing two consecutive crop years found that a hot, dry summer resulted in poor alpha-acid yield, while a subsequent year with moderate temperatures and sufficient rainfall produced better results. researchgate.net This study also revealed that alpha- and beta-acids are particularly sensitive to unfavorable conditions, especially in aroma-type hop varieties. researchgate.net Drought stress, especially during the flowering and cone development stages, can decrease both hop yield and the concentration of alpha-acids. researchgate.net However, some compounds show resilience; polyphenols, for instance, appear less affected by climatic variations than bitter acids. researchgate.net
Agronomic practices provide a direct means for growers to influence hop quality. Irrigation is a key intervention, as water stress is a major limiting factor. researchgate.netashs.org Studies have shown that hop yield responds positively to rainfall and irrigation where moisture is limited. ashs.org Cultivation systems also play a role. Research comparing organic and conventional systems has suggested that organic management can lead to significant increases in the content of some chemical compounds, thereby enhancing the commercial value for both brewing and pharmaceutical markets. scielo.br The timing of harvest is crucial, as the concentrations of bitter acids and essential oils increase as the hop cones mature. frontiersin.org Finally, post-harvest conditions, including storage temperature and exposure to oxygen, can be detrimental to the brewing value, causing oxidation of alpha- and beta-acids into compounds like humulinones and hulupones, and altering the essential oil profile. barthhaas.com
| Factor | Affected Compounds | Observed Impact | Source |
|---|---|---|---|
| High Temperature (>32°C) | α-acids, β-acids | Can interfere with biosynthesis, leading to lower concentrations. | researchgate.net |
| Drought/Water Stress | α-acids, Yield | Decreases concentration and overall yield, especially during cone development. | researchgate.net |
| Rainfall/Irrigation | α-acids, Yield | Positive influence on yield and α-acid content where moisture is limiting. | researchgate.netashs.org |
| Organic vs. Conventional System | Specialized Metabolites | Organic systems may increase the content of certain chemical compounds. | scielo.br |
| Harvest Timing | Bitter Acids, Essential Oils | Concentrations increase as cones reach maturity. | frontiersin.org |
| Post-Harvest Storage (High Temp/Oxygen) | α-acids, β-acids, Essential Oils | Leads to oxidation (e.g., formation of humulinones) and loss of volatile oils. | barthhaas.com |
Phenotypic and Genotypic Characterization of Humulus lupulus Varieties for Specific Compound Profiles
The vast diversity within Humulus lupulus is evident in the distinct chemical profiles of its many varieties, which are a direct reflection of their unique genetic makeup. agriculturejournals.cznih.gov Characterizing varieties by both their chemical phenotype (the observable profile of compounds) and their genotype (the underlying genetic code) is essential for breeding, quality control, and meeting specific industry needs. agriculturejournals.cznih.gov
Phenotypic characterization involves the chemical analysis of hop cones to quantify key compounds. mdpi.commdpi.com The concentrations of alpha- and beta-acids are primary quality parameters, with varieties often classified as bittering, aroma, or dual-purpose based on these values. mdpi.comagriculturejournals.cz For example, a study of varieties grown in Romania classified 'Magnum' as a high alpha-acid type, while 'Hüller Bitterer' and 'Aroma' were classified as aroma types with lower alpha-acid content. agriculturejournals.cz Similarly, an analysis of seven varieties in Brazil found that 'Comet' had the highest alpha-acid concentration (10.54%), while 'Cascade' had the lowest (0.983%). mdpi.com The essential oil fraction is also critical, with the relative proportions of major components like β-myrcene, α-humulene, and caryophyllene (B1175711) defining a variety's aromatic properties. mdpi.com For instance, 'Fuggle' was found to have high β-myrcene content (62.05%), while 'Cascade' showed high levels of α-humulene (11.34%). mdpi.com
Genotypic characterization, or DNA fingerprinting, provides a reliable method for variety identification that is not influenced by environmental conditions or harvest timing. agriculturejournals.cz Various molecular methods, including Random Amplified Polymorphism of DNA (RAPD), Amplified Fragment Length Polymorphism (AFLP), Sequence Tagged Sites (STS), and Simple Sequence Repeats (SSR), are used to study the genetic diversity among hop varieties. agriculturejournals.czbiorxiv.org These techniques can distinguish between cultivars and trace their genetic origins, such as differentiating between North American and European germplasm. nih.govfrontiersin.org By combining genotypic data with chemotypic data, researchers can establish powerful links between the genetic makeup of a plant and its production of specialized metabolites. nih.govbiorxiv.org For example, a study of wild hops grown under uniform conditions found that genetic information could explain 40% of the variance in the metabolic data, highlighting the strong impact of genotype on the chemical phenotype. biorxiv.org This integrated approach is fundamental to modern breeding, enabling the selection of parent plants with the genetic potential to create new varieties with targeted and novel compound profiles. nih.govbiorxiv.org
| Variety | α-acid (%) | β-acid (%) | Key Essential Oil Components (% relative proportion) | Source |
|---|---|---|---|---|
| Cascade | 0.98 | 4.75 | α-humulene (11.34), β-myrcene (47.78) | mdpi.com |
| Centennial | 1.35 | 4.50 | β-myrcene (7.98), (E)-β-farnesene (31.09), α-selinene (11.18) | mdpi.com |
| Chinook | 1.41 | 4.51 | caryophyllene (6.65), β-myrcene (20.08) | mdpi.com |
| Columbus | 4.25 | 5.80 | β-selinene (0.28) | mdpi.com |
| Comet | 10.54 | 5.33 | Not specified | mdpi.com |
| Fuggle | 2.86 | 4.20 | β-myrcene (62.05), α-humulene (0.12) | mdpi.com |
| Nugget | 1.15 | 4.97 | α-humulene and humulene (B1216466) epoxide II (strong correlation) | mdpi.com |
| Magnum | Not specified | Not specified | High α-acid variety | agriculturejournals.cz |
| Hüller Bitterer | 6.26 - 10.71 | 3.37 - 6.71 | Aroma variety | agriculturejournals.cz |
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Untargeted Metabolomics for Discovery of Novel Bioactive Compounds in Humulus lupulus Extracts
Untargeted metabolomics has emerged as a powerful tool for comprehensive phytochemical analysis, enabling the discovery of previously unidentified bioactive compounds in hop extracts. nih.govrsc.org This approach contrasts with targeted analyses, which focus on known compounds like alpha- and beta-acids. researchgate.netresearchgate.net By employing high-resolution analytical platforms, researchers can generate a broad snapshot of the metabolome, revealing a complex mixture of secondary metabolites. nih.govnih.gov
Advanced analytical techniques are central to this discovery process. Comprehensive two-dimensional gas chromatography-mass spectrometry (GCxGC–MS) has significantly improved the metabolic coverage of hop analysis, allowing for the identification of hundreds of compounds in a single sample. mdpi.com This technique enhances separation power and sensitivity, which is crucial for analyzing the complex volatile fraction of hops. mdpi.com Similarly, liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are instrumental in profiling non-volatile compounds. nih.govresearchgate.net These methods have been used to create detailed metabolite profiles of different hop cultivars, identifying not only bitter acids and flavonoids but also a wide array of other molecules. researchgate.net
The application of these untargeted strategies has already led to the tentative identification of numerous metabolites, paving the way for bioassay-guided fractionation to isolate and characterize new compounds with potential biological activities. researchgate.net For instance, by comparing the metabolomic data of various hop extracts with their measured bioactivity, researchers can pinpoint specific mass features corresponding to potent compounds. researchgate.net This approach holds significant promise for uncovering novel molecules beyond the well-documented xanthohumol (B1683332) and bitter acids, expanding the potential applications of hop extracts in various non-clinical fields. nih.gov
Systems Biology Approaches to Unravel Complex Interactions and Synergy within Humulus lupulus Extracts
The biological effects of Humulus lupulus extracts are often the result of complex interactions between their numerous phytochemical constituents. mmsl.cz A systems biology approach, which integrates data from various "omics" disciplines, is crucial for understanding the synergistic and antagonistic effects among these compounds. nih.govresearchgate.net It is increasingly recognized that the combined action of multiple compounds can be more potent than the activity of any single isolated compound. mmsl.czresearchgate.net
Research indicates that synergistic interactions are prevalent in hop extracts. For example, the antioxidant capacity of an extract is not merely the sum of its individual components but is influenced by the interplay between different polyphenols, bitter acids, and other molecules. nih.govresearchgate.net Similarly, the antimicrobial effects of hops may result from the combined action of bitter acids like lupulone (B1675512) and flavonoids like xanthohumol. nih.gov Studies have shown that combinations of hop ingredients can enhance antibiotic activities against various bacterial strains. nih.gov
Future research will likely focus on developing models that can predict these complex interactions. By combining metabolomic profiles with transcriptomic and proteomic data, scientists can begin to map the intricate molecular networks influenced by hop extracts. This will provide a more holistic understanding of how these extracts function and could lead to the development of standardized extracts optimized for specific synergistic activities. For instance, understanding the synergy between humulone (B191422) and other compounds could lead to more effective natural preservatives. researchgate.net
Synthetic Biology and Heterologous Production of High-Value Hop Compounds
The production of high-value compounds from hops faces challenges related to agricultural variability, low yields of specific molecules, and complex extraction processes. nih.gov Synthetic biology offers a promising alternative by engineering microorganisms, such as the yeast Saccharomyces cerevisiae, to serve as microbial cell factories for the production of specific hop compounds. nih.govnih.govresearchgate.net This approach allows for sustainable, scalable, and controlled production, independent of plant cultivation. escholarship.org
The process involves introducing the biosynthetic pathways for target molecules from Humulus lupulus into a microbial host. nih.govresearchgate.net Researchers have successfully engineered yeast to produce various plant-derived compounds, including flavor and aroma molecules. nih.govresearchgate.net For example, pathways for producing terpenoids, which contribute to the characteristic aroma of hops, can be reconstructed in yeast. researchgate.net Efforts are also underway to produce more complex molecules like the bitter acids (lupulones) and prenylflavonoids (xanthohumol). researchgate.net A recent study demonstrated the successful production of lupulones in yeast by combining molecular biology with chemical regulation to manage precursor pathways. researchgate.net
While significant progress has been made, challenges remain in optimizing yields for commercial viability. mdpi.com Future work will focus on overcoming metabolic bottlenecks, enhancing precursor supply, and fine-tuning the expression of heterologous enzymes within the microbial host. researchgate.netmdpi.com The continued development of synthetic biology tools will make it easier to design and construct efficient microbial cell factories, providing a stable and eco-friendly source of high-value hop compounds for various industries. nih.govescholarship.org
Interdisciplinary Research on Ecological and Environmental Impacts on Hop Phytochemistry
The chemical composition, or phytochemistry, of Humulus lupulus is not static; it is significantly influenced by a multitude of ecological and environmental factors. camra.org.ukresearchgate.net Interdisciplinary research combining agronomy, phytochemistry, ecology, and climatology is essential to understand and mitigate the impacts of these factors, particularly in the face of climate change. bioecoagro.euopenedition.org
Studies have demonstrated that the growing environment (terroir) has a profound effect on the chemical profile of hops. Factors such as soil composition, temperature, rainfall, and even the specific geographic location can alter the concentrations of key secondary metabolites, including α-acids and essential oils. researchgate.netmorningagclips.comfrontiersin.org For example, research has shown a negative correlation between high temperatures during the growing season and the α-acid content of hop cones. researchgate.netagriculturejournals.cz Conversely, rainfall during specific periods can have a positive effect. researchgate.netagriculturejournals.cz A study comparing Cascade and Mosaic hops grown in Oregon and Washington found significant differences in their chemical and aroma profiles, highlighting the concept of "hop regional identity". morningagclips.com
Climate change poses a significant threat to hop cultivation, with rising temperatures and altered precipitation patterns expected to impact both yield and quality. bioecoagro.eufrontiersin.org Future research must focus on developing sustainable cultivation techniques to enhance the resilience of hop plants to abiotic stresses like heat and drought. bioecoagro.eufrontiersin.org This includes exploring innovative irrigation strategies and selecting or breeding new hop cultivars that are better adapted to changing environmental conditions. bioecoagro.euresearchgate.net A multidisciplinary approach is crucial for quantifying the relationship between specific environmental variables and hop phytochemistry, ensuring the continued production of high-quality hop extracts. mdpi.com
Compound Reference Table
Q & A
Q. Q1. What methodologies are recommended for standardizing Humulus lupulus extract preparation to ensure reproducibility across studies?
Answer:
- Extraction Protocols: Use solvent polarity-guided fractionation (e.g., ethanol/water gradients) to isolate terpenoids, phenolic acids, and prenylated flavonoids. Document solvent ratios, temperature, and duration .
- Quantification: Employ HPLC-DAD or LC-MS with reference standards (e.g., xanthohumol, humulone) to validate compound-specific yields .
- Reporting: Include batch-specific metadata (e.g., plant origin, harvest season) to address variability in phytochemical profiles .
Q. Q2. How can researchers address discrepancies in reported bioactivity of hop extracts across in vitro and in vivo models?
Answer:
- Model Selection: Use human cell lines (e.g., HepG2 for hepatotoxicity) paired with murine models to compare metabolic activation pathways. Replicate dosing regimens from prior studies to isolate confounding variables .
- Data Normalization: Express bioactivity relative to extract composition (e.g., μg/mL per mg of xanthohumol) rather than crude extract weight .
- Contradiction Analysis: Apply meta-regression to evaluate how extraction methods (e.g., supercritical CO₂ vs. ethanol) influence observed effects .
Advanced Research Questions
Q. Q3. What experimental designs are optimal for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationships of hop-derived prenylflavonoids?
Answer:
- Dose Escalation: Administer isolated compounds (e.g., 8-prenylnaringenin) in staggered doses to establish absorption ceilings in Caco-2 cell monolayers .
- Tracer Studies: Use radiolabeled isotopes (e.g., ¹⁴C-xanthohumol) to track tissue distribution and metabolite formation in perfused organ models .
- Statistical Modeling: Fit time-concentration data to non-compartmental models (NCA) using software like Phoenix WinNonlin to derive AUC and half-life .
Q. Q4. How can multi-omics approaches resolve mechanistic ambiguities in hop extract-mediated anti-inflammatory effects?
Answer:
- Transcriptomics: Perform RNA-seq on LPS-stimulated macrophages treated with hop fractions to identify NF-κB/COX-2 pathway modulation .
- Metabolomics: Pair LC-QTOF-MS with pathway enrichment tools (e.g., MetaboAnalyst) to map prostaglandin metabolite shifts .
- Integration: Use systems biology platforms (e.g., Cytoscape) to overlay gene-metabolite networks and prioritize targets for functional validation .
Q. Q5. What strategies mitigate batch-to-batch variability in hop extract composition during long-term intervention studies?
Answer:
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH) to identify labile compounds and adjust storage protocols .
- Blinding: Randomize extract batches across treatment arms and include placebo controls with matched excipients .
- Quality Control: Implement NMR fingerprinting with PCA to detect outliers and exclude unstable batches .
Methodological Guidance
Q. Experimental Reproduibility Checklist
| Step | Requirement | Evidence |
|---|---|---|
| 1 | Publish raw chromatograms and spectral data in supplementary files | |
| 2 | Disclose funding sources and conflicts of interest in acknowledgments | |
| 3 | Pre-register animal/human trial designs on platforms like ClinicalTrials.gov |
Q. Contradiction Resolution Framework
Hypothesis Refinement: Re-examine literature gaps using tools like PRISMA for systematic reviews .
Method Harmonization: Adopt CONSORT or ARRIVE guidelines for in vivo studies .
Transparency: Share datasets via repositories like Figshare to enable reanalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
